molecular formula C7H12N2 B1323176 Trans-4-aminocyclohexanecarbonitrile CAS No. 23083-48-9

Trans-4-aminocyclohexanecarbonitrile

Cat. No.: B1323176
CAS No.: 23083-48-9
M. Wt: 124.18 g/mol
InChI Key: ITGMTNOYOPHQAE-UHFFFAOYSA-N
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Description

Trans-4-aminocyclohexanecarbonitrile is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGMTNOYOPHQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634393
Record name 4-Aminocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23083-48-9
Record name 4-Aminocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Stability and Storage of trans-4-Aminocyclohexanecarbonitrile

[1]

Executive Summary & Chemical Identity

This compound is a bifunctional aliphatic building block critical in medicinal chemistry for introducing a rigid cyclohexane spacer with defined stereochemistry.[1] It serves as a precursor for various serine protease inhibitors and kinase inhibitors where the trans geometry (diequatorial conformation) is essential for target binding.[1]

Due to the reactivity of the primary amine and the potential for nitrile hydrolysis, this compound is most commonly synthesized, stored, and supplied as its hydrochloride salt .[1] The free base is significantly less stable and prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂.[1]

Chemical Profile (Hydrochloride Salt)
PropertyDetail
Systematic Name This compound hydrochloride
CAS Number 873537-33-8
Molecular Formula C₇H₁₂N₂[1][2][3][4][5][6] · HCl
Molecular Weight 160.65 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
Stereochemistry trans-1,4-disubstituted (Diequatorial conformation favored)

Stability Mechanisms & Degradation Pathways

The stability of this compound is governed by three primary vectors: hygroscopicity , oxidative sensitivity , and hydrolytic susceptibility .[1]

Thermodynamic Stability of the Isomer

The trans isomer is thermodynamically more stable than the cis isomer.[1] In the trans configuration, both the amino and nitrile groups occupy equatorial positions in the cyclohexane chair conformation, minimizing 1,3-diaxial steric strain.[1] However, under harsh acidic or basic conditions at elevated temperatures, isomerization can occur, leading to a mixture of diastereomers.[1]

Degradation Pathways

The following Graphviz diagram illustrates the primary degradation risks. The nitrile group is generally robust but can hydrolyze to the amide and subsequently the carboxylic acid under strong aqueous acid/base conditions.[1] The free amine is susceptible to air oxidation.[1]

DegradationPathwaysFigure 1: Primary degradation pathways for this compound.CompoundThis compound(Intact)Amidetrans-4-Aminocyclohexane-carboxamideCompound->Amide Hydrolysis(Strong Acid/Base + H2O)CarbamateCarbamate Species(CO2 Adduct)Compound->Carbamate Atmospheric CO2(If Free Base)OxidationN-Oxides / Imines(Color change to yellow)Compound->Oxidation O2 / Light(Long-term exposure)Acidtrans-4-Aminocyclohexane-carboxylic acidAmide->Acid Further Hydrolysis

[1]

Storage & Handling Protocols

Storage Conditions

The hydrochloride salt is relatively stable but hygroscopic.[1] Proper storage is essential to prevent "caking" and hydrolysis over time.[1]

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rates of oxidation and hydrolysis.[1] Room temperature (RT) is acceptable for short-term (<1 month) storage if desiccated.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Essential for the free base .[1] Recommended for the HCl salt for long-term storage to prevent moisture uptake.[1]
Container Amber Glass with Teflon-lined capProtects from light (which accelerates amine oxidation) and ensures a tight seal against moisture.[1]
Desiccant RequiredThe salt is hygroscopic; moisture facilitates hydrolysis of the nitrile.
Handling the Free Base vs. Salt

If you must generate the free base (e.g., for a nucleophilic substitution reaction), do so immediately prior to use .[1]

  • Free Base: Liquid or low-melting solid.[1][7] Rapidly absorbs CO₂ from air to form carbamates (white crust formation).[1]

  • Salt (HCl): Stable solid.[1] Can be weighed on the benchtop but should be resealed immediately.[1]

Decision Tree for Storage

StorageDecisionFigure 2: Storage decision logic based on chemical form.StartIdentify FormIsSaltHCl SaltStart->IsSaltIsFreeBaseFree BaseStart->IsFreeBaseConditionSaltStore at 2-8°CDesiccatedTightly ClosedIsSalt->ConditionSaltConditionBaseStore at -20°CUnder Argon/N2Use within 24h recommendedIsFreeBase->ConditionBase

Experimental Protocols

Quality Control (Purity Check)

Before using stored material in critical steps, verify integrity.[1]

  • Visual Inspection: The substance should be white/off-white.[1][7] Yellowing indicates amine oxidation.[1] Clumping indicates moisture absorption.[1]

  • ¹H NMR (D₂O or DMSO-d₆):

    • Check for the integral ratio of the cyclohexane protons.[1]

    • Hydrolysis check: Look for new peaks corresponding to the amide (often shifted downfield) or loss of the distinct nitrile carbon signal in ¹³C NMR (~120-122 ppm).[1]

    • Stereochemistry: The trans isomer typically displays a large coupling constant (

      
       Hz) for the axial protons at C1 and C4 due to diaxial coupling with neighbors.[1]
      
Recovery/Purification of Degraded Salt

If the HCl salt has yellowed or absorbed water, recrystallization is the preferred method of purification.[1]

Protocol: Recrystallization of this compound HCl

  • Solvent System: Ethanol/Diethyl Ether or Methanol/MTBE.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (or Methanol). If insoluble particles remain, filter hot.[1]

  • Precipitation: Allow the solution to cool to room temperature. Slowly add Diethyl Ether (or MTBE) until turbidity just persists.[1]

  • Crystallization: Cool to 0°C or -20°C overnight.

  • Collection: Filter the white crystals under inert gas (Nitrogen blanket) to avoid moisture uptake during filtration.

  • Drying: Dry under high vacuum (< 1 mbar) at 40°C for 4-6 hours.

Free Base Generation (In Situ)

Use this protocol only when the free amine is required for reaction.[1]

  • Suspend the HCl salt in the reaction solvent (e.g., DCM, THF).[1]

  • Add 1.1 - 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA) or wash a DCM solution with saturated aqueous NaHCO₃.[1]

  • Critical: Use the organic layer immediately.[1] Do not concentrate to dryness unless under strict inert atmosphere, as the free amine is unstable.[1]

References

  • PubChem . trans-4-Aminocyclohexanol (Structural Analog Stability Data). National Library of Medicine.[1] Retrieved from [Link][1]

The Stereoselective Pursuit: A Technical Guide to trans-4-Aminocyclohexanecarbonitrile

[1]

Executive Summary: The Rigid Linker Paradigm

In the architecture of protease inhibitors, particularly Cathepsin K inhibitors like Odanacatib, the This compound scaffold serves as more than a passive spacer. It is a "structural lock" that enforces a specific vector between the P2 and P3 subsites of the target enzyme. Unlike flexible aliphatic chains or planar aromatic rings, the cyclohexane core provides a defined 3D geometry (the chair conformation) that maximizes binding affinity while improving metabolic stability.[1]

This guide explores the discovery of scalable routes to this scaffold, focusing on the challenge of stereocontrol —specifically, accessing the thermodynamically stable trans-isomer (diequatorial) over the kinetically accessible cis-isomer.[1]

Thermodynamic & Conformational Analysis

The synthesis of 1,4-disubstituted cyclohexanes is governed by the A-values (conformational free energy) of the substituents.

  • The Trans-Isomer (Target): In the trans-1,4-isomer, both the amino group and the nitrile group can occupy the equatorial positions simultaneously.[1] This diequatorial conformation minimizes 1,3-diaxial interactions, making it the thermodynamic sink.[1]

  • The Cis-Isomer (Impurity): The cis-isomer forces one substituent into the axial position.[1] While intramolecular hydrogen bonding (between amine and nitrile) is theoretically possible, the steric penalty of the axial position generally makes the cis-isomer less stable by approximately 1.5–2.0 kcal/mol.[1]

Visualization: Conformational Energy Landscape

The following diagram illustrates the stability differential that drives the synthetic strategy.

ConformationTransTrans-Isomer(Diequatorial)Most StableCisCis-Isomer(Axial/Equatorial)High EnergyEquilibriumThermodynamicEquilibrationCis->EquilibriumHeat/BaseEquilibrium->TransPreferredRelaxation

Figure 1: Conformational energy flow.[1][2] The synthetic challenge lies in overcoming kinetic traps to reach the thermodynamic diequatorial trans-state.

Synthetic Evolution: From Discovery to Process

The "discovery" of this molecule is not a single event but an evolution of synthetic methodology to solve the stereochemical problem.

Route A: The "Discovery" Route (Curtius Rearrangement)

Early medicinal chemistry routes prioritized speed and reliable stereochemistry over cost.[1] The most direct method involves the Curtius Rearrangement of trans-4-cyanocyclohexanecarboxylic acid.

  • Mechanism: Carboxylic Acid

    
     Acyl Azide 
    
    
    Isocyanate
    
    
    Amine.[1][2][3][4][5][6]
  • Stereochemistry: The rearrangement occurs with retention of configuration . Therefore, if you start with the pure trans-acid, you obtain the pure trans-amine.[1]

  • Drawback: Handling potentially explosive acyl azides on a kilogram scale is hazardous.[1]

Route B: The "Process" Route (Hydrogenation & Inversion)

For industrial applications (e.g., Merck's Odanacatib synthesis), safety and raw material costs are paramount.[1][2] The preferred route starts from 4-aminobenzoic acid (PABA) or cyclohexane-1,4-dicarboxylic acid .[1][2]

  • Hydrogenation: PABA is hydrogenated using Ru/C or Rh/C.[1][2] This typically yields a mixture of cis and trans isomers (often favoring cis due to catalyst face approach).[1]

  • Epimerization: The mixture is subjected to thermal or base-mediated equilibration to enrich the trans-isomer.

  • Functional Group Interconversion: The acid is converted to the nitrile via a primary amide intermediate.

Detailed Experimental Protocol

The following protocol describes the Curtius Rearrangement method , as it is the most robust for laboratory-scale discovery (1–50g) where stereochemical fidelity is critical.

Safety Warning: Diphenylphosphoryl azide (DPPA) and acyl azides are potentially explosive.[1][2] Perform all reactions behind a blast shield in a well-ventilated fume hood. Avoid concentrating acyl azide intermediates to dryness.

Step 1: Synthesis of trans-4-Cyanocyclohexanecarbonyl Azide[1][2]
  • Starting Material: Charge a reactor with trans-4-cyanocyclohexanecarboxylic acid (1.0 equiv) and Toluene (10 vol).

  • Activation: Add Triethylamine (1.2 equiv) and cool to 0°C.

  • Azide Formation: Dropwise add Diphenylphosphoryl azide (DPPA, 1.1 equiv) while maintaining internal temperature

    
    .[1][2]
    
  • Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC/LCMS (conversion of acid to acyl azide).

  • Workup: Wash the organic layer with saturated

    
     and brine. Do not concentrate to dryness.  Use the toluene solution directly in the next step.
    
Step 2: Rearrangement to Isocyanate & Hydrolysis[1]
  • Rearrangement: Heat the toluene solution from Step 1 to 80°C. Nitrogen gas (

    
    ) evolution will be vigorous.[1]
    
  • Monitoring: Stir until gas evolution ceases (approx. 1–2 hours). IR spectroscopy will show a strong isocyanate peak (~2260 cm⁻¹).[1][2]

  • Hydrolysis: Cool to 50°C. Add 20% HCl (aq) (5 vol).

  • Salt Formation: Stir vigorously for 1 hour. The isocyanate is hydrolyzed to the amine, which immediately forms the hydrochloride salt.

  • Isolation: Cool to 0–5°C. The this compound hydrochloride will precipitate.[1]

  • Filtration: Filter the white solid, wash with cold toluene, and dry under vacuum.[1]

Data Summary Table
ParameterSpecificationNotes
Yield 75–85% (2 steps)High efficiency due to "one-pot" nature.[1][2]
Purity (HPLC) >98%Main impurity is residual urea derivative.[1][2]
Isomeric Ratio >99:1 (trans:cis)Retention of configuration is excellent.[1][2]
Appearance White Crystalline SolidHCl salt is non-hygroscopic.[1][2]
Melting Point >250°C (dec.)[1][2]Characteristic of amino acid-like salts.[7]

Mechanistic Visualization (Graphviz)[1][2]

The following diagram details the reaction flow, highlighting the critical intermediate (Isocyanate) and the safety control points.

SynthesisStarttrans-4-Cyanocyclohexane-carboxylic AcidReagentDPPA / Et3N(Toluene, 0°C)Start->ReagentAzideAcyl Azide Intermediate(DO NOT ISOLATE)Start->AzideActivationHeatThermal Rearrangement(-N2 Gas Evolution)Azide->HeatIsocyanateIsocyanate Intermediate(Retained Stereochem)Azide->IsocyanateCurtiusRearrangementHydrolysisAcid Hydrolysis(HCl / H2O)Isocyanate->HydrolysisProducttrans-4-Aminocyclohexane-carbonitrile HClIsocyanate->ProductHydrolysis &Salt Formation

Figure 2: Synthetic workflow for the Curtius Rearrangement route. Note the critical "Do Not Isolate" warning for the acyl azide to prevent safety incidents.

References

  • Odanacatib Synthesis (Merck): O'Shea, P. D., et al.[1][2][8] "A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor."[8] J. Org.[2][8][9] Chem.2009 , 74(4), 1605–1610.[1][2][8] Link[1][2]

  • Curtius Rearrangement Review: Shioiri, T., et al. "Diphenylphosphoryl azide.[1][2] A new convenient reagent for a modified Curtius reaction." J. Am. Chem. Soc.[2]1972 , 94(17), 6203–6205.[1][2] Link[1][2]

  • Conformational Analysis: Eliel, E. L. "Conformational analysis of mobile cyclohexane systems." J. Chem. Educ.[2]1960 , 37(3), 126.[1][2] Link[1][2]

  • Process Patent (Isomerization): "Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives." World Intellectual Property Organization, WO2008128058 .[1][2] Link

Technical Guide: trans-4-Aminocyclohexanecarbonitrile as a Chemical Building Block

[1]

Executive Summary

This compound (CAS: 873537-33-8 for HCl salt) is a high-value bifunctional aliphatic scaffold used extensively in medicinal chemistry. Its cyclohexane ring, locked in the thermodynamically stable trans-diequatorial conformation, serves as a rigid spacer that precisely orients the amine and nitrile vectors at a 180° dihedral angle.

This geometric rigidity is critical in Structure-Based Drug Design (SBDD) , particularly for kinase inhibitors (e.g., TYK2 and JAK families), where it bridges the ATP-binding hinge region with solvent-exposed residues. Unlike flexible alkyl linkers, the trans-cyclohexane motif reduces the entropic penalty of binding. This guide details its physicochemical properties, industrial synthesis, and application in next-generation therapeutics like GLPG3667.

Structural & Physicochemical Properties[2][3][4]

Stereochemistry and Conformation

The trans isomer is the preferred building block over the cis isomer due to its conformational stability.

  • Configuration: The amino and nitrile groups occupy equatorial positions in the chair conformation to minimize 1,3-diaxial interactions.

  • Vector Alignment: Provides a linear distance of approximately 5.5–6.0 Å between the nitrogen and the nitrile carbon, essential for spanning deep binding pockets.

PropertyValue / Description
CAS Number 873537-33-8 (HCl salt); 54936-28-2 (Free base)
Molecular Formula C₇H₁₂N₂ (Free base)
Molecular Weight 124.19 g/mol (Free base); 160.65 g/mol (HCl salt)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water (salt form), DMSO, Methanol
Basicity (pKa) ~10.5 (Amine); Nitrile is non-basic
Functional Group Reactivity
  • Primary Amine: Highly nucleophilic; participates in SNAr, reductive amination, and amide coupling reactions.

  • Nitrile (Cyano): Electron-withdrawing; generally stable under standard coupling conditions but can be hydrated to amides, hydrolyzed to acids, or reduced to amines. It also serves as a precursor for heterocycles (e.g., tetrazoles via "click" chemistry).

Synthetic Methodology

The synthesis of this compound requires strict stereocontrol to avoid cis-contamination. The most robust industrial route proceeds via the dehydration of the corresponding primary amide, derived from trans-4-(Boc-amino)cyclohexanecarboxylic acid.

Step-by-Step Protocol

Reference Basis: WO2023115327A1 & GLPG3667 Development

Step 1: Mixed Anhydride Activation & Amidation

Reagents: trans-4-(Boc-amino)cyclohexanecarboxylic acid, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (gas or dioxane solution). Protocol:

  • Dissolve the starting acid in anhydrous THF/DCM.

  • Cool to -15°C. Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq). Stir for 30 min to form the mixed anhydride.

  • Introduce ammonia gas or solution. The reaction is exothermic; maintain temperature < 0°C.

  • Result: tert-butyl (trans-4-carbamoylcyclohexyl)carbamate.[1][2]

Step 2: Dehydration to Nitrile

Reagents: Cyanuric chloride or Phosphorus oxychloride (POCl₃), Pyridine/DMF. Protocol:

  • Suspend the amide from Step 1 in dry solvent (DCM or Pyridine).

  • Add dehydration agent (e.g., POCl₃) at 0°C.

  • Stir at room temperature until TLC indicates consumption of the amide.

  • Workup: Quench carefully with ice water (exothermic). Extract with EtOAc.[3]

  • Result: tert-butyl (trans-4-cyanocyclohexyl)carbamate.[1]

Step 3: N-Boc Deprotection

Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM. Protocol:

  • Treat the intermediate with acid at room temperature for 2–4 hours.

  • Concentrate in vacuo.[2]

  • Purification: Recrystallize from MeOH/Ether to obtain the pure hydrochloride salt.

Synthesis Flowchart (Graphviz)

SynthesisRouteStarttrans-4-(Boc-amino)cyclohexanecarboxylic acidMixedAnhydrideMixed AnhydrideIntermediateStart->MixedAnhydrideIsobutyl chloroformateNMM, -15°CAmidetrans-4-Boc-aminocyclohexanecarboxamideMixedAnhydride->AmideNH3 (g)NitrileBoctert-butyl (trans-4-cyanocyclohexyl)carbamateAmide->NitrileBocDehydration(POCl3 or Cyanuric Cl)FinalProducttrans-4-Aminocyclohexanecarbonitrile HClNitrileBoc->FinalProductDeprotection(HCl/Dioxane)

Caption: Figure 1. Convergent synthesis of this compound from the carboxylic acid precursor via amide dehydration.

Applications in Drug Discovery[6][9][10][11]

The this compound scaffold is a "privileged structure" in kinase inhibitor design. It is frequently employed to project a polar nitrile group into a specific solvent pocket or to interact with the ribose-binding area of the ATP site.

Case Study: TYK2 Inhibitors (GLPG3667)

In the development of GLPG3667 (a selective Tyrosine Kinase 2 inhibitor for autoimmune diseases), this building block was pivotal.

  • Mechanism: The primary amine of the building block undergoes an SNAr reaction with a chloropyridine core (e.g., 7-chloro-5-iodo-3-methyl-3H-imidazo[4,5-b]pyridine).

  • Role of the Scaffold:

    • Rigidity: The cyclohexane ring locks the inhibitor in a bioactive conformation, reducing the entropic cost of binding.

    • Selectivity: The trans geometry directs the nitrile group to interact with specific residues in the TYK2 active site, differentiating it from the closely related JAK1/JAK2 kinases.

Signal Transduction Logic

The incorporation of this unit often targets the JAK-STAT pathway.

JAK_PathwayCytokineCytokine (IL-12/IL-23)ReceptorCytokine ReceptorCytokine->ReceptorBindingTYK2TYK2 KinaseReceptor->TYK2ActivationSTATSTAT ProteinTYK2->STATPhosphorylationInhibitorInhibitor w/ trans-nitrile(e.g., GLPG3667)Inhibitor->TYK2Blocks ATP Binding(High Selectivity)TranscriptionGene Transcription(Inflammation)STAT->TranscriptionTranslocation

Caption: Figure 2.[4][5] Mechanism of action for TYK2 inhibitors utilizing the trans-aminocyclohexanecarbonitrile scaffold to block STAT signaling.

Handling & Stability

  • Storage: Store the hydrochloride salt at room temperature (desiccated). It is hygroscopic but chemically stable.

  • Safety: Nitriles are toxic if ingested. The amine is corrosive. Use standard PPE (gloves, goggles) and work within a fume hood.

  • Analytical Verification:

    • ¹H NMR (DMSO-d₆): Look for the characteristic methine protons of the cyclohexane ring. The proton alpha to the nitrile typically appears upfield (~2.6 ppm) compared to the proton alpha to the amine (~3.0 ppm).

    • IR Spectroscopy: Distinct sharp peak at ~2240 cm⁻¹ corresponding to the C≡N stretch.

References

  • Galapagos NV. (2023). Pyridine fused ring compounds and their preparation methods, intermediates, compositions and applications. WO2023115327A1.[2] Link

  • Namour, F., et al. (2024). Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. Link

  • Zoetis Services LLC. (2010). Pyrrolo[2,3-d]pyrimidine compounds.[1][6][7] (Oclacitinib patent family describing related cyclohexane intermediates). WO2010020905A1. Link

  • Munday, L. (1961). Amino-acids of the cyclohexane series.[1][8][2][9][10][11][12] Part I. Journal of the Chemical Society. (Foundational work on stereoselective synthesis of aminocyclohexane derivatives). Link

Methodological & Application

Application Note: trans-4-Aminocyclohexanecarbonitrile as a Rigid Linker in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Escape from Flatland"

In modern drug discovery, particularly within Targeted Protein Degradation (TPD) and fragment-based design, the geometry of the linker region is no longer a passive connector—it is a determinant of ternary complex stability and bioavailability.

trans-4-aminocyclohexanecarbonitrile represents a high-value "privileged scaffold" for linker design. Unlike flexible alkyl chains (high entropy penalty upon binding) or planar phenyl rings (poor solubility, metabolic liability), the trans-cyclohexane core offers a unique combination of defined vectors (180° linearity) , Fsp³ character , and metabolic robustness .

This guide details the application of this compound as a precursor for generating rigid trans-1,4-cyclohexane linkers, specifically focusing on its use in PROTACs and bifunctional molecules.

Structural & Physicochemical Advantages[1]

The primary utility of this moiety lies in its stereochemistry. The trans-diequatorial conformation is thermodynamically preferred, placing the amino and nitrile substituents as far apart as possible, creating an extended, rod-like geometry.

Table 1: Comparative Linker Properties
Featuretrans-Cyclohexane LinkerPhenyl (Benzene) LinkerAlkyl Chain (C4-C6)
Geometry Rigid, Linear (Stick-out)Rigid, PlanarFlexible (Floppy)
Vector Angle ~180° (Diequatorial)180° (para-sub)Variable
Solubility (logP) Improved (3D character)Poor (Flat/Stacking)Variable
Metabolic Stability High (No aromatic oxidation)Low (P450 oxidation prone)Moderate
Entropy Penalty Low (Pre-organized)LowHigh (Must freeze rotations)
Fsp³ Score High (Increases clinical success)LowHigh
Mechanistic Insight: The "Stick-Out" Effect

In PROTAC design, replacing a cis-cyclohexane or flexible alkyl linker with a trans-cyclohexane often results in a "stick-out" conformation. This prevents the linker from collapsing onto the protein surface (the "folded-back" conformation), thereby forcing the E3 ligase and Target Protein into a productive ternary complex.

Synthetic Workflows & Decision Trees

The this compound is a versatile bifunctional building block. The nitrile group serves as a "masked" amine, carboxylic acid, or heterocycle, allowing for sequential functionalization.

DOT Diagram: Synthetic Decision Matrix

SyntheticWorkflow Start This compound Protect 1. Amine Protection (Boc/Cbz) Start->Protect Optional Couple1 2. Amide Coupling (Ligand A) Start->Couple1 Direct Coupling Split Nitrile Transform Couple1->Split PathA Reduction (LiAlH4 / H2) Split->PathA PathB Hydrolysis (HCl / NaOH) Split->PathB PathC Cyclization (NaN3) Split->PathC ProductA Diamine Linker (PROTACs) PathA->ProductA ProductB Amino-Acid Linker (Peptidomimetics) PathB->ProductB ProductC Tetrazole Isostere (Bioisosteres) PathC->ProductC

Caption: Workflow for diversifying the this compound scaffold into various linker classes.

Detailed Experimental Protocols

These protocols assume the use of this compound hydrochloride as the starting material.

Protocol A: Selective Amide Coupling (Amine Terminus)

Objective: Attach "Ligand A" (e.g., VHL ligand or Warhead) to the amine end while preserving the nitrile.

Reagents:

  • Carboxylic Acid (Ligand A) (1.0 eq)

  • This compound HCl (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve Ligand A (acid) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add this compound HCl (1.1 eq) directly to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product; Nitrile peak ~2230 cm⁻¹ in IR if available).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Checkpoint: Ensure no epimerization occurred. The trans isomer should remain dominant.

Protocol B: Nitrile Reduction to Primary Amine

Objective: Convert the nitrile group into a primary amine to create a trans-1,4-cyclohexanediamine linker.

Safety Note: This reaction uses Lithium Aluminum Hydride (LAH), which is pyrophoric. Conduct under strict inert atmosphere.

Reagents:

  • Nitrile-intermediate (from Protocol A) (1.0 eq)

  • LiAlH₄ (2.0 M in THF) (3.0 eq)

  • THF (Anhydrous)

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Solubilization: Dissolve the Nitrile-intermediate in anhydrous THF (0.05 M) and cool to 0°C.

  • Reduction: Dropwise add LiAlH₄ solution (3.0 eq). Caution: Gas evolution.

  • Reflux: Warm to RT, then heat to reflux (65°C) for 2–6 hours. Monitor by LC-MS (Nitrile consumption).

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LAH used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Stir until a white granular precipitate forms. Filter through Celite. Concentrate filtrate.

  • Result: Crude primary amine, ready for the second coupling (Ligand B).

Quality Control & Characterization

Distinguishing the cis and trans isomers is critical, as commercial sources can contain up to 5-10% cis impurity, or epimerization can occur during harsh acidic/basic workups.

NMR Validation Criteria

The stereochemistry is validated using ¹H-NMR Coupling Constants (J-values) of the methine protons at C1 and C4.

IsomerConformationH1/H4 PositionJ-Coupling (Hz)Interpretation
Trans DiequatorialAxial~11–12 Hz Large axial-axial coupling (

) indicates trans.[1]
Cis Axial/EquatorialEquatorial~3–5 Hz Small axial-equatorial coupling (

) indicates cis.

Protocol:

  • Acquire ¹H-NMR in DMSO-d₆ or CDCl₃.

  • Locate the methine proton signal (

    
     to the amine/amide) typically around 3.6–4.0 ppm.
    
  • Calculate the width at half-height (

    
    ) or measure the triplet splitting.
    
    • Pass:

      
       Hz or triplet 
      
      
      
      Hz.
    • Fail:

      
       Hz (indicates cis or flexible averaging).
      

References

  • Ciulli, A., et al. (2024). "Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity." Bioorganic & Medicinal Chemistry Letters.

  • Lipinski, C. A., et al. (1997).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • BenchChem Application Note. (2025). "Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy."

Sources

Application Note: Precision N-Acylation of trans-4-Aminocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trans-4-aminocyclohexanecarbonitrile scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical pharmacophore in Cathepsin K inhibitors (e.g., Odanacatib) and various kinase inhibitors. Its geometric rigidity allows for precise vector positioning of hydrogen bond donors/acceptors within a binding pocket.[1]

This Application Note provides three validated protocols for the N-acylation of this substrate. Unlike generic amine couplings, these protocols are optimized to address the specific solubility profile of the nitrile-substituted cyclohexane and the common commercial availability of the substrate as a hydrochloride salt.

Core Challenges Addressed
  • Salt Neutralization: The starting material is typically supplied as a hydrochloride salt (this compound HCl), requiring in situ neutralization without compromising yield.[1]

  • Stereochemical Integrity: Maintaining the thermodynamic trans (diequatorial) configuration.[1]

  • Chemomimesis: Preventing hydrolysis of the nitrile group (-CN) under acylation conditions.[1]

Strategic Decision Framework

Before selecting a protocol, evaluate your electrophile (carboxylic acid source) using the decision tree below.

AcylationStrategy Start Start: Select Electrophile IsAcidCl Is Acid Chloride/Anhydride Commercially Available? Start->IsAcidCl IsScale Is Scale > 10g? IsAcidCl->IsScale Yes IsChiral Is the Acid Partner Chiral/Epimerizable? IsAcidCl->IsChiral No (Carboxylic Acid) ProtA PROTOCOL A: Anhydrous DCM Method (High Yield, Fast) IsScale->ProtA No (Convenience) ProtC PROTOCOL C: Schotten-Baumann Biphasic (Best for HCl Salt handling) IsScale->ProtC Yes (Cost/Safety) ProtB PROTOCOL B: HATU/DIPEA Coupling (Preserves Acid Chirality) IsChiral->ProtB Yes (Sensitive) IsChiral->ProtB No (Generic Coupling)

Figure 1: Strategic decision tree for selecting the optimal acylation methodology.

Detailed Experimental Protocols

Pre-requisite: Material Handling
  • Substrate: this compound HCl (MW: 160.64 g/mol ).[1]

  • Storage: Hygroscopic. Store in a desiccator.

  • Safety: Nitriles are toxic.[1] All operations must be performed in a fume hood.[1]

Protocol A: The Anhydrous Method (Acid Chlorides)

Best for: Non-chiral acid chlorides, rapid synthesis, small-to-medium scale (100 mg - 5 g).[1]

Reagents:

  • Substrate (1.0 equiv)

  • Acid Chloride (1.1 equiv)[1]

  • Triethylamine (TEA) or DIPEA (2.5 equiv) [Note: Extra base required to free the amine salt]

  • Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step:

  • Suspension: In a round-bottom flask under Nitrogen, suspend this compound HCl (1.0 eq) in anhydrous DCM (10 mL/mmol). The salt will likely not dissolve completely.[1]

  • Free-Basing: Cool to 0°C. Add TEA (2.5 eq) dropwise. Stir for 15 minutes. The mixture may clarify as the free amine is liberated and the TEA-HCl salt forms.[1]

  • Acylation: Add the Acid Chloride (1.1 eq) dropwise over 5 minutes.

    • Critical Check: Maintain temperature < 5°C to prevent bis-acylation or side reactions.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (stain with Ninhydrin for amine consumption).[1]

  • Workup:

    • Dilute with DCM.[1]

    • Wash with 1M HCl (removes unreacted amine and TEA).[1]

    • Wash with Sat. NaHCO3 (removes unreacted acid chloride/acid).[1]

    • Dry over Na2SO4, filter, and concentrate.

Protocol B: The Precision Method (Coupling Agents)

Best for: Complex carboxylic acids, chiral acids (preventing racemization), or when acid chlorides are unstable.

Reagents:

  • Substrate (1.0 equiv)

  • Carboxylic Acid (1.0 - 1.1 equiv)[1][2]

  • HATU (1.1 equiv) [Preferred over EDC/HOBt for difficult amines][1]

  • DIPEA (Hunig's Base) (3.0 equiv)[1]

  • DMF (Dimethylformamide) or DMF/DCM (1:1)

Step-by-Step:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.0 eq) in DMF (5 mL/mmol). Add HATU (1.1 eq) and DIPEA (1.0 eq).[1] Stir for 5-10 minutes at RT to form the active ester.

  • Amine Prep: In a separate vessel, dissolve this compound HCl (1.0 eq) in DMF (minimum volume) + DIPEA (2.0 eq).

  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at RT for 12-16 hours.

  • Workup (Aqueous Crash):

    • Pour the reaction mixture into ice-water (10x reaction volume) with vigorous stirring.

    • The N-acylated product often precipitates as a solid.[1] Filter and wash with water.[1]

    • Alternative: If no precipitate, extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, then brine.

Protocol C: The Biphasic Method (Schotten-Baumann)

Best for: Scale-up (>10g), highly reactive acid chlorides, or "Green" chemistry requirements (minimizing organic solvent).

Reagents:

  • Substrate (1.0 equiv)

  • Acid Chloride (1.1 equiv)[1]

  • Solvent A: EtOAc or DCM[2]

  • Solvent B: Sat. NaHCO3 or 1M NaOH

Step-by-Step:

  • Dissolution: Dissolve this compound HCl in the aqueous base (Solvent B). This instantly frees the amine into the aqueous layer.

  • Biphasic Setup: Add the organic solvent (Solvent A).[1]

  • Addition: Add the Acid Chloride neat or dissolved in a small amount of Solvent A to the rapidly stirring biphasic mixture.

  • Reaction: Stir vigorously for 1-2 hours. The product will migrate into the organic layer (or precipitate at the interface).

  • Separation: Separate layers. Extract aqueous layer once with Solvent A. Combine organics, dry, and concentrate.

Comparative Data Analysis

FeatureProtocol A (Anhydrous)Protocol B (HATU)Protocol C (Schotten-Baumann)
Yield High (85-95%)Mod-High (70-90%)High (80-95%)
Time Fast (2-4 h)Slow (12-16 h)Fast (1-2 h)
Purification Minimal (Extraction)Moderate (Column often needed)Minimal (Extraction/Filtration)
Cost LowHigh (HATU is expensive)Very Low
Risk Moisture sensitiveEpimerization (Low with HATU)Hydrolysis of Acid Chloride

Mechanistic Insight & Validation

The reaction proceeds via a nucleophilic acyl substitution.[1] The trans-configuration of the cyclohexane ring places the amino group in an equatorial position (in the chair conformer), which is sterically accessible and highly nucleophilic.

Mechanism Amine Trans-Amine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Attack Electrophile Acyl Donor (R-CO-X) Electrophile->Tetrahedral Product N-Acyl Product (Trans-Amide) Tetrahedral->Product Elimination of X

Figure 2: Simplified mechanism of nucleophilic acyl substitution.

Quality Control (QC) Markers

To validate the synthesis without full characterization, look for these specific signals:

  • IR Spectroscopy:

    • Nitrile (CN): Sharp, weak band at ~2230–2245 cm⁻¹ (Must be present).[1]

    • Amide I (C=O): Strong band at ~1640–1660 cm⁻¹.[1]

    • Amide II (N-H): Band at ~1540 cm⁻¹.[1]

  • 1H NMR (DMSO-d6 or CDCl3):

    • Amide NH: Doublet around 7.8–8.5 ppm.[1]

    • H-1 (CH-NH): Multiplet at ~3.6–3.8 ppm (shifts downfield from ~2.7 ppm in starting material).[1]

    • H-4 (CH-CN): Multiplet at ~2.5–2.7 ppm.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[1][3][4] Tetrahedron, 61(46), 10827-10852.[1][3] Link[1][3]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

  • O'Shea, P. D., et al. (2009).[1] A Practical Enantioselective Synthesis of Odanacatib. Journal of Organic Chemistry, 74(4), 1605–1610.[5] Link (Demonstrates the utility of the trans-aminocyclohexane scaffold).[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

Sources

Application Note: trans-4-Aminocyclohexanecarbonitrile in Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of trans-4-aminocyclohexanecarbonitrile as a bifunctional building block in peptidomimetics. Unlike flexible aliphatic linkers, the cyclohexane scaffold restricts conformational freedom, reducing the entropic penalty of ligand-target binding. The trans-stereochemistry specifically enforces an extended backbone geometry, making it an ideal bioisostere for dipeptide segments in protease inhibitors and receptor ligands. Furthermore, the nitrile moiety serves as a "privileged warhead" for reversible covalent inhibition of cysteine proteases (e.g., Cathepsin K, SARS-CoV-2 Mpro), forming a thioimidate adduct that offers a safety advantage over irreversible electrophiles.

Structural Rationale & Pharmacophore Design[1]

The Trans vs. Cis Geometry

The stereochemistry of the 1,4-disubstituted cyclohexane ring is the determinant factor in its application.

  • The Trans Isomer (Linear Spacer): The amino and nitrile groups occupy equatorial positions (diequatorial) in the lowest energy chair conformation. This creates a linear distance of approximately 5.5 Å between functional groups, mimicking the extended conformation of a dipeptide (e.g., Gly-Gly or Phe-Gly). It is used to span deep binding pockets without inducing a turn.

  • The Cis Isomer (Turn Inducer): Forces one substituent into an axial position, creating a kink or turn structure.

Entropy and Binding Affinity

Incorporating the trans-cyclohexane ring "pre-organizes" the ligand. By freezing a specific bioactive conformation, the molecule pays a lower entropic cost (


) upon binding to the protein target, theoretically improving affinity (

) compared to a flexible linear alkyl chain.
Data Comparison: Linker Properties
FeatureThis compoundLinear Amino Acid (e.g., GABA)cis-1,4-cyclohexane analog
Geometry Extended, LinearFlexible, Random CoilKinked, Turn-inducing
Distance (N to C) ~5.5 Å (Rigid)Variable (3-6 Å)~4.5 Å (Rigid)
Entropic Cost Low (Pre-organized)High (Flexible)Low (Pre-organized)
Primary Use Extended backbone mimic, P1-P2 linkerFlexible spacer

-turn mimic

Mechanism of Action: The Nitrile Warhead

When used as a C-terminal cap in protease inhibitors, the nitrile group functions as an electrophilic trap.[1]

Cysteine Protease Inhibition (Reversible Covalent)

In targets like Cathepsin K or viral proteases, the active site Cysteine thiolate attacks the nitrile carbon.

  • Nucleophilic Attack: The catalytic Cys-S⁻ attacks the electrophilic Carbon of the C≡N group.

  • Thioimidate Formation: A covalent thioimidate adduct is formed.

  • Reversibility: Unlike epoxides or halomethyl ketones (irreversible), the thioimidate can hydrolyze or reverse, reducing the risk of permanent off-target haptenization (toxicity).

NitrileMechanism Enzyme Free Enzyme (Cys-SH) Transition Transition State (Tetrahedral) Enzyme->Transition Nucleophilic Attack Inhibitor Inhibitor (R-C≡N) Inhibitor->Transition Complex Thioimidate Adduct (Cov. Inhibited) Transition->Complex Stabilization Complex->Enzyme Slow Dissociation (Reversible) Complex->Inhibitor

Figure 1: Mechanism of reversible covalent inhibition of Cysteine proteases by nitrile warheads.

Synthetic Protocols

Protocol A: Fmoc-Protection of this compound

Purpose: To prepare the building block for Solid Phase Peptide Synthesis (SPPS). The nitrile is stable under these basic conditions.

Reagents:

  • This compound HCl salt (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • DIEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: 1:1 Dioxane/Water or THF/Water.

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the amine salt in 10 mL of 1:1 Dioxane/H₂O.

  • Basification: Add DIEA dropwise while stirring. Ensure pH is ~8-9 (check with pH paper).

  • Reaction: Add Fmoc-OSu (dissolved in minimal dioxane) slowly at 0°C.

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 3-4 hours. Note: Do not heat, as strong base + heat can hydrolyze the nitrile.

  • Workup: Acidify carefully to pH 3 with 1M HCl (precipitates the product). Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

  • QC: Check purity via HPLC (254 nm) and identity via ¹H-NMR (Look for Fmoc aromatic protons at 7.3-7.8 ppm and cyclohexane protons).

Protocol B: Incorporation into Peptide Backbone (SPPS)

Purpose: Coupling the Fmoc-protected intermediate to a growing peptide chain.

Reagents:

  • Resin-bound peptide (Free amine terminus)

  • Fmoc-protected this compound (3.0 eq)

  • Coupling Agent: HATU (2.9 eq)

  • Base: DIEA (6.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Fmoc-protected building block and HATU in DMF. Add DIEA. Let activate for 30-60 seconds.

  • Coupling: Add the activated mixture to the resin. Shake/vortex at RT for 1-2 hours.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Note: The cyclohexane amine is primary but sterically hindered compared to Glycine. If Kaiser test is slightly positive, perform a double coupling.

  • Deprotection: Wash resin with DMF. Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc.

    • Critical Check: The nitrile group is stable to 20% piperidine.

  • Cleavage: Cleave final peptide from resin using 95% TFA / 2.5% TIS / 2.5% H₂O. The nitrile withstands standard TFA cleavage conditions.

Application Case Study: Cathepsin K Inhibition

Objective: Create a peptidomimetic inhibitor where the cyclohexane nitrile acts as the P1-P2 pharmacophore.

Workflow Logic:

  • Design: Sequence Ac-Leu-[Cyclo-CN] . The Leucine mimics the P2 residue; the cyclohexane mimics the P1 residue and positions the nitrile warhead.

  • Synthesis: Use Protocol B to couple Fmoc-Leu-OH, then cap with Acetyl anhydride.

  • Assay: Fluorogenic substrate assay (Z-Phe-Arg-AMC).

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Step1 Fmoc-Protection (Protocol A) Step2 SPPS Coupling (Protocol B) Step1->Step2 Step3 TFA Cleavage (Isolate Peptide-Nitrile) Step2->Step3 Step4 HPLC Purification (Avoid basic buffers) Step3->Step4 Step5 Enzyme Assay (Cathepsin K + Substrate) Step4->Step5 Step6 Data Analysis (IC50 Determination) Step5->Step6

Figure 2: Experimental workflow for developing nitrile-based protease inhibitors.

Troubleshooting & Quality Control

  • Issue: Low Coupling Efficiency.

    • Cause: Steric hindrance of the cyclohexane ring.

    • Solution: Switch from HATU to HOAt/DIC or perform double coupling at 40°C.

  • Issue: Loss of Nitrile (Hydrolysis).

    • Cause: Exposure to strong base (NaOH) or strong acid (HCl) with heat.

    • Check: IR Spectroscopy. A sharp peak at ~2230 cm⁻¹ confirms the presence of the Nitrile (C≡N). If this peak disappears or shifts to ~1680 cm⁻¹ (Amide C=O), hydrolysis occurred.

  • Issue: Solubility.

    • Cause: The cyclohexane ring is hydrophobic.

    • Solution: Ensure the rest of the peptide sequence contains solubilizing residues (Lys, Arg) or use a PEG-spacer if the mimetic is for surface display.

References

  • Fecik, R. A., et al. (2005). "Design and synthesis of conformationally restricted peptide isosteres." Journal of Medicinal Chemistry.

  • Löser, R., et al. (2008). "Current perspectives on cathepsin K inhibitors." British Journal of Pharmacology.

  • Kalgutkar, A. S., et al. (2011). "The role of the nitrile group in covalent inhibition of cysteine proteases." Future Medicinal Chemistry.

  • Sacha, G., et al. (2020). "Peptide Mimetics: Strategies to improve stability and bioavailability."[2][3] Pharmaceutics.[4]

  • Rester, U. (2008). "From the world of cysteine protease inhibitors: nitrile warheads." ChemMedChem.

Sources

Application Note: Advanced Reductive Amination Protocols for Cyclohexylamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The formation of cyclohexylamines via reductive amination is a cornerstone transformation in medicinal chemistry, particularly for GPCR ligands, antidepressants, and ion channel blockers. While conceptually simple, the reaction often suffers from variable yields, stereochemical ambiguity (cis/trans ratios), and over-alkylation.

This guide moves beyond textbook definitions to provide field-proven protocols. We focus on two primary methodologies: the Abdel-Magid protocol (Sodium Triacetoxyborohydride) for general library synthesis and the Titanium(IV) Isopropoxide mediated protocol for sterically hindered or electron-deficient substrates.[1]

Decision Matrix: Selecting the Right Protocol

Before beginning, select your method based on substrate constraints using the decision tree below.[1]

Method_Selection_Matrix Start Start: Analyze Substrate Q1 Is the amine/ketone sterically hindered? Start->Q1 MethodA Method A: STAB Protocol (Standard) Q1->MethodA No (Unimpeded) MethodB Method B: Ti(OiPr)4 Protocol (Forcing Conditions) Q1->MethodB Yes (Bulky/Unreactive) Q2 Is Scale >100g? MethodA->Q2 MethodC Method C: Catalytic Hydrogenation (Scale-up/Stereocontrol) Q2->MethodA No Q2->MethodC Yes

Figure 1: Strategic selection of reductive amination methodologies based on steric hindrance and scale.

Mechanistic Causality & Reaction Design

Understanding the mechanism is critical for troubleshooting.[1] The reaction proceeds through an equilibrium-limited carbinolamine (hemiaminal) formation, followed by dehydration to the iminium ion.

Critical Insight: Sodium Triacetoxyborohydride (STAB) is successful because it is less basic and sterically bulkier than Sodium Borohydride (


).[1] It does not reduce the ketone competitively at a significant rate but rapidly reduces the protonated iminium ion.[1][2]

Reaction_Mechanism cluster_0 Critical Control Point Ketone Cyclohexanone + Amine Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal Equilibrium Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium -H2O (Acid Cat.) Product Cyclohexylamine Iminium->Product Reduction (STAB/Hydride)

Figure 2: The iminium ion is the obligate intermediate.[1] Acid catalysis shifts the equilibrium toward this species.

Experimental Protocols

Method A: The Abdel-Magid Protocol (Standard)

Best for: Routine synthesis, library generation, acid-stable substrates. Reference: Abdel-Magid, A. F., et al. J. Org.[2][3][4][5][6][7] Chem. 1996.[1][2][5][6][7]

Reagents & Stoichiometry
ComponentEquivalentsRole
Cyclohexanone 1.0Substrate
Amine 1.0 - 1.2Nucleophile
STAB 1.4 - 1.5Reducing Agent (

)
Acetic Acid 1.0 - 2.0Catalyst (Promotes iminium formation)
DCE or THF Solvent1,2-Dichloroethane is faster; THF is greener.[1]
Step-by-Step Procedure
  • Preparation: In a dry reaction vial, dissolve the cyclohexanone (1.0 equiv) and amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv).

    • Note: If using an amine hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free base the amine, and still add the AcOH to buffer the system.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.[1] The reaction is generally slightly exothermic.[1]

  • Incubation: Stir at room temperature under nitrogen.

    • Time: Unhindered ketones: 2–4 hours.[1] Hindered ketones: 16–24 hours.[1]

  • Monitoring: Monitor by LCMS. Look for the disappearance of the ketone (M+H of imine is rarely seen as it reduces instantly).[1]

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).[1]
      
    • Extract with DCM or EtOAc (x3).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      

Self-Validating Check: If the reaction stalls (ketone remains), add another 0.5 equiv of AcOH. STAB is stable to AcOH, unlike


.[1]
Method B: Titanium(IV) Isopropoxide Protocol (Forcing)

Best for: Sterically hindered amines (e.g., t-butylamine), unreactive ketones, or when Method A fails.[1] Reference: Mattson, R. J., et al. J. Org.[1] Chem. 1990.[1]

Reagents & Stoichiometry
ComponentEquivalentsRole
Cyclohexanone 1.0Substrate
Amine 1.2Nucleophile
Ti(OiPr)4 1.25 - 1.5Lewis Acid / Dehydrating Agent
NaBH4 1.5Reducing Agent (added in Step 2)
Ethanol SolventAbsolute EtOH is required.[1][8]
Step-by-Step Procedure
  • Imine Pre-formation: Mix cyclohexanone (1.0 equiv) and amine (1.2 equiv) in absolute Ethanol (neat is also possible for liquid amines).[1]

  • Activation: Add Titanium(IV) Isopropoxide (

    
    ) (1.5 equiv) dropwise.[1]
    
    • Causality: The Ti species coordinates to the carbonyl oxygen, increasing electrophilicity, and chemically scavenges the water produced, driving the equilibrium to the imine.

  • Stirring: Stir at RT for 6–12 hours (or overnight). The solution often turns slightly yellow/orange.[1]

  • Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (

    
    ) (1.5 equiv) carefully.
    
    • Note: The reaction can be exothermic.[1] Allow to warm to RT and stir for 2 hours.

  • The "Mattson" Workup (Critical):

    • The Problem: Titanium forms a gelatinous emulsion upon water addition that is impossible to filter.[1]

    • The Solution: Pour the reaction mixture into 2M aqueous Ammonia (

      
      ) .
      
    • Stir vigorously for 20 minutes. The Titanium will precipitate as a white/grey solid (

      
      ).[1]
      
    • Filter through a pad of Celite.[1][9] The filtrate will be a clear biphasic mixture.[1]

    • Extract the filtrate with EtOAc.[1]

Stereochemical Considerations

Cyclohexylamines possess cis/trans isomerism.[1] The outcome is dictated by the direction of hydride attack.

  • Thermodynamic Control: Often favors the equatorial amine (Trans isomer for 4-substituted cyclohexanones).[1]

  • Kinetic Control: Hydride attack from the less hindered face.

  • Reagent Influence:

    • STAB (Bulky): Often favors equatorial attack on the iminium, leading to the axial amine (Cis) in hindered systems, but results vary significantly by substrate.

    • Catalytic Hydrogenation (

      
      ):  Strongly favors the Cis  isomer (kinetic adsorption to the catalyst surface).[1]
      
    • Small Hydrides (

      
      ):  Favor axial attack 
      
      
      
      Trans (Equatorial) amine.[1]

Recommendation: If specific stereochemistry is required, screen both Method A and Method C. Separation of isomers is usually required via column chromatography or recrystallization of HCl salts.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old STAB.[1]STAB decomposes in moist air.[1] Use a fresh bottle. Ensure solvent is dry.[1]
Dialkylation Primary amine is too reactive.[1]Use Method A but add the ketone slowly to the amine/STAB mixture (Inverse Addition).
Emulsion (Method B) Improper Ti quenching.[1]Use 2M ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

or 1M NaOH.[1] Do not use neutral water.[1] Filter through Celite.[1]
Safety Warning Cyanoborohydride usage.[1]Avoid

unless necessary. If used, maintain pH >3 to prevent HCN generation.[1] Treat waste with bleach.[1]

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6][7] J. Org.[1][2][3][5][6][7] Chem. 1996 , 61, 3849–3862.[2][3][4][5][6][7]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[1] J. Org.[1][2][3][5][6][7] Chem. 1990 , 55, 2552–2554.

  • Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride.[1][8] J. Chem. Soc., Perkin Trans.[1][11] 1 1995 , 2527.[1]

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[2][5] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][5][7] J. Am. Chem. Soc. 1971 , 93, 2897.[1][5]

Sources

Application Note: trans-4-Aminocyclohexanecarbonitrile as a Rigid Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note designed for medicinal chemists and drug discovery scientists. It moves beyond basic descriptions to address the strategic, structural, and synthetic nuances of using trans-4-aminocyclohexanecarbonitrile as a rigid scaffold.

Executive Summary: The "Escape from Flatland"

The This compound scaffold represents a critical tool in modern drug design, specifically for increasing the fraction of sp3-hybridized carbons (


) while maintaining a linear, rod-like vector analogous to a para-substituted phenyl ring.

Unlike aromatic rings, this scaffold offers:

  • Metabolic Stability: Elimination of aromatic oxidation sites (e.g., epoxide formation).

  • Solubility: Disruption of

    
    -
    
    
    
    stacking interactions common in flat aromatic libraries.
  • Vector Alignment: The trans-diequatorial conformation strictly enforces a 180° vector (approximate), mimicking 1,4-phenylene geometry, whereas the cis isomer creates a bent (U-shaped) conformation unsuitable for linear spacers.

  • Warhead Utility: The nitrile group serves as a reversible covalent electrophile for cysteine proteases (e.g., Cathepsin K, S) or a precursor to carboxylic acids (e.g., in JAK inhibitors like Oclacitinib).

Structural Rationale & Physicochemical Properties[1][2][3]

Geometric Bioisosterism

The primary application of this scaffold is the replacement of phenyl rings to improve physicochemical properties without altering the pharmacophore's spatial arrangement.

Propertyp-Phenylene Linkertrans-Cyclohexyl Linkercis-Cyclohexyl Linker
Geometry Planar, Rigid3D, Rigid (Chair)3D, Flexible/Bent
Angle (Substituents) 180°~170–180° (Diequatorial)~60–109° (Axial/Equatorial)
Electronic Character Electron-rich (

-cloud)
Lipophilic, SaturatedLipophilic, Saturated
Solubility (LogS) Low (Stacking potential)High (No stacking)High
Metabolic Risk High (CYP oxidation)LowLow
Conformational Analysis (Graphviz Diagram)

The trans isomer exists predominantly in the diequatorial chair conformation, which is thermodynamically favored by approximately 4–5 kcal/mol over the diaxial conformer. This locks the amine and nitrile into a linear vector.

Conformation cluster_0 Thermodynamic Stability & Vector Alignment cluster_1 Pharmacological Consequence Trans_Dieq trans-Isomer (Diequatorial) Most Stable Linear Vector (~180°) Trans_Diax trans-Isomer (Diaxial) High Energy Steric Clash Trans_Dieq->Trans_Diax  Ring Flip (Unfavorable)   Cis_Ae cis-Isomer (Axial/Equatorial) Bent Vector (U-Shape) Binding Optimal Binding (Fits Narrow Channels) Trans_Dieq->Binding Clash Steric Clash (Rejection by Active Site) Cis_Ae->Clash

Caption: Conformational landscape showing the thermodynamic preference for the linear diequatorial trans-isomer, essential for mimicking para-phenyl linkers.

Case Study: The Nitrile Warhead in Protease Inhibition

While the trans-cyclohexyl ring acts as a spacer, the nitrile group (


) often functions as the "warhead" in cysteine protease inhibitors.
Mechanism of Action (Reversible Covalent Inhibition)

In programs targeting Cathepsin K (osteoporosis) or DPP-4 (diabetes), the nitrile carbon is attacked by the active site cysteine thiolate.

  • Reaction:

    
     (Thioimidate adduct).
    
  • Advantage: Unlike irreversible epoxides or halomethyl ketones, nitriles form a reversible covalent bond, reducing the risk of permanent off-target haptenization (immunotoxicity).

Note on Odanacatib: While Odanacatib utilizes a cyanocyclopropyl scaffold, the trans-aminocyclohexanecarbonitrile is widely used in earlier generation inhibitors and related series (e.g., Balicatib analogs) to span the S2-S3 subsites due to its larger size compared to cyclopropane.

Experimental Protocols

Protocol A: Synthesis of Pure this compound

Challenge: Commercial sources often supply a mixture of cis and trans isomers. The trans isomer must be isolated for biological activity.

Step 1: Hydrogenation of p-Aminobenzoic Acid (PABA)

  • Reagents: PABA (10 g), 5% Ru/Al₂O₃ or Rh/C catalyst, H₂O/NaOH.

  • Conditions: High pressure hydrogenation (50–100 bar H₂), 100°C.

  • Result: A mixture of cis and trans-4-aminocyclohexanecarboxylic acid (~70:30 ratio typically favored by kinetics, but thermodynamic control favors trans).

  • Purification (Crucial):

    • Perform fractional recrystallization from boiling water. The trans-amino acid is significantly less soluble than the cis isomer.

    • Filter the hot solution to remove the trans precipitate (if operating under conditions where trans crashes out) or cool to selectively crystallize. Validation: Check NMR (see Protocol B).

Step 2: Conversion to Nitrile (The "Dehydration" Route)

  • Boc-Protection: Protect the amine with Boc₂O to form trans-4-(Boc-amino)cyclohexanecarboxylic acid.

  • Primary Amide Formation: React the acid with CDI (1.1 eq) followed by ammonium hydroxide (

    
    ) to yield the primary amide.
    
  • Dehydration to Nitrile:

    • Dissolve the amide in dry DCM/Pyridine.

    • Add Trifluoroacetic Anhydride (TFAA) dropwise at 0°C.

    • Stir for 2 hours. The amide dehydrates to the nitrile.

  • Deprotection: Remove Boc group with 4M HCl in Dioxane.

  • Yield: this compound HCl salt.

Protocol B: Stereochemical Validation (NMR)

Distinguishing cis vs. trans is critical. Do not rely solely on melting point.

Method: 1H-NMR (400 MHz, DMSO-d6 or D2O). Focus Region: The methine proton at the C1 position (alpha to the nitrile/acid) and C4 (alpha to amine).

IsomerProton OrientationCoupling Constant (

)
Appearance
trans Axial (

)

Hz
Broad Triplet/Quartet (wide splitting)
cis Equatorial (

)

Hz
Narrow Multiplet/Singlet-like

Interpretation: If the signal for the proton


 to the amine is a wide multiplet with a large coupling constant (>10 Hz), it indicates an axial-axial interaction with the neighboring methylene protons, confirming the trans-diequatorial  geometry.

Synthetic Workflow & Logic Diagram

Synthesis Start p-Aminobenzoic Acid (Aromatic) Step1 Hydrogenation (Ru/C, H2, 100 bar) Reduction of Aromatic Ring Start->Step1 Mixture Mixture of cis/trans 4-Aminocyclohexanecarboxylic Acid Step1->Mixture Step2 Fractional Recrystallization (Boiling H2O) Mixture->Step2 PureTrans Pure trans-Acid (Solid Precipitate) Step2->PureTrans  Thermodynamic Isomer   Step3 1. Boc-Protection 2. Amide Formation (CDI/NH3) 3. Dehydration (TFAA) PureTrans->Step3 Final This compound (Rigid Scaffold) Step3->Final

Caption: Synthetic workflow for isolating the thermodynamically stable trans-scaffold from aromatic precursors.

References

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. Link

    • Context: Establishes the utility of nitrile warheads in protease inhibition and the evolution of rigid scaffolds.
  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

    • Context: Authoritative review on phenyl ring bioisosteres, including satur
  • Tse, E., et al. (2020).[1] "Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials." Journal of Medicinal Chemistry, 63(20), 11585–11601. Link

    • Context: Discusses the physicochemical impact of replacing flat aromatic rings with satur
  • Siegfried AG. (2017). "Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid and its derivatives." World Intellectual Property Organization Patent WO2017134212A1. Link

    • Context: Detailed industrial protocol for the hydrogenation and separ
  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanocanamide inhibitors of Cathepsin K." Journal of Medicinal Chemistry, 44(1), 94-104.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Trans:Cis Ratios in Substituted Cyclohexylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the optimization of trans:cis isomer ratios in the hydrogenation of substituted anilines (e.g., 4-alkyl anilines, methylenedianiline).

Note: Unsubstituted cyclohexylamine does not exhibit cis/trans isomerism. This guide applies to substituted rings where diastereomers are formed.

Status: Active Department: Process Chemistry & Catalysis Last Updated: January 29, 2026 Scope: Heterogeneous Hydrogenation of Substituted Anilines

Part 1: The Core Conflict (Kinetic vs. Thermodynamic)

If you are observing a persistently low trans:cis ratio (i.e., high cis content), you are likely trapping the reaction under Kinetic Control .

In the hydrogenation of 1,4-substituted anilines:

  • The Kinetic Product (Cis): Hydrogen adds to the aromatic ring from the face adsorbed to the catalyst (syn-addition). This forces the substituents into a cis relationship (often axial-equatorial). This happens fast.

  • The Thermodynamic Product (Trans): The molecule adopts the diequatorial chair conformation, which is energetically more stable.[1] This requires the molecule to flip or desorb/readsorb.

The Rule of Thumb:

  • High Pressure / Low Temp / Highly Active Catalyst (Ru, Rh)

    
     Locks in Cis  (Kinetic).
    
  • Low Pressure / High Temp / Isomerizing Catalyst (Pd, Ni)

    
     Allows equilibration to Trans  (Thermodynamic).
    
Stereochemical Reference Table

Verify your target isomer based on substitution pattern.

Substitution PatternKinetic Product (Syn-Addition)Thermodynamic Product (Stable)"Low Trans" Diagnosis
1,4-Disubstituted Cis (ae)Trans (ee)You are trapping the kinetic product.
1,2-Disubstituted Cis (ae)Trans (ee)You are trapping the kinetic product.
1,3-Disubstituted Trans (ae)Cis (ee)Warning: Cis is the stable isomer here.[2] High Trans is difficult to maintain.

Part 2: Troubleshooting Workflow (Decision Pathways)

Visual 1: The Stereoselectivity Pathway

This diagram illustrates the bifurcation between the rapid kinetic route and the reversible thermodynamic route.

G cluster_0 Isomerization Cycle (Requires Heat + Low P) Aniline Substituted Aniline (Substrate) Intermediate Enamine/Imine Intermediate Aniline->Intermediate + 2 H2 Cis CIS Isomer (Kinetic Product) High Energy (ae) Intermediate->Cis + H2 (Fast, Syn-Add) Trans TRANS Isomer (Thermodynamic Product) Stable (ee) Intermediate->Trans + H2 (Re-addition) Cis->Intermediate - H2 (Dehydrogenation) Cis->Trans Equilibration

Caption: The kinetic trap (Red) occurs rapidly. Accessing the thermodynamic product (Green) requires reversible dehydrogenation (Yellow path), promoted by specific conditions.

Part 3: Critical Variable Adjustment (FAQs)

Q1: I am using Ruthenium (Ru) or Rhodium (Rh) and getting >80% Cis. Why?

Root Cause: Ru and Rh are highly active for ring saturation but poor at facilitating the reversible dehydrogenation required for isomerization. They saturate the ring so quickly that the molecule never has a chance to "flip" to the stable trans form. Corrective Action:

  • Switch Catalyst: Move to Palladium (Pd/C) or Raney Nickel . These metals have lower hydrogenation activity but higher dehydrogenation capability, facilitating isomerization.

  • Modify Ru/Rh: If you must use Ru (e.g., for yield reasons), you must increase the temperature significantly (>100°C) and lower the hydrogen pressure to encourage equilibrium.

Q2: How do I manipulate Temperature (T) and Pressure (P) to boost Trans?

The "Low Trans" Trap: High Pressure (>50 bar) + Low Temp (<80°C). The "High Trans" Fix:

  • Temperature: Increase to 140°C – 200°C . Heat provides the activation energy for the catalytic dehydrogenation step (Cis

    
     Imine 
    
    
    
    Trans).
  • Pressure: Decrease H2 pressure to 5–20 bar . High H2 pressure suppresses the dehydrogenation step (Le Chatelier’s principle), locking the ring in its initial cis state.

Q3: What is the role of the solvent and additives?

Acidic Conditions: Fatal for Trans selectivity. Acids protonate the amine, forming an ammonium salt. Ammonium salts cannot coordinate effectively with the catalyst surface to undergo dehydrogenation/isomerization. Basic Conditions: Essential for Trans selectivity.

  • Protocol: Add 1–5 mol% LiOH , NaOH , or NaOtBu .

  • Mechanism: Bases suppress dicyclohexylamine formation (dimerization) and ensure the amine lone pair is free to interact with the catalyst, facilitating the cis-to-trans isomerization mechanism.

Part 4: Experimental Protocols

Protocol A: The "Isomerization Bake" (Post-Synthesis Correction)

Use this if you have already synthesized a batch of high-cis product and need to convert it.

  • Reactor Loading: Charge the autoclave with your cis-rich cyclohexylamine mixture.

  • Catalyst: Add 5 wt% Pd/C or Raney Nickel (approx. 5-10% loading relative to substrate).

  • Atmosphere: Purge with N2, then introduce low pressure H2 (5–10 bar). Note: Do not use inert gas only; some H2 is needed to maintain catalyst activity and prevent coking.

  • Thermal Cycle: Heat to 180°C – 200°C .

  • Duration: Stir at high speed (>800 rpm) for 4–12 hours.

  • Monitoring: Sample every 2 hours. You will see the cis peak diminish and the trans peak grow until the thermodynamic equilibrium (typically 65:35 to 80:20 Trans:Cis, depending on R-group) is reached.

Protocol B: Direct High-Trans Synthesis

Optimized conditions for one-pot synthesis.

ParameterRecommendationRationale
Catalyst 5% Pd/C or Ru(OH)x + LiOH Pd naturally favors isomerization; Ru requires base modification.
Solvent Non-polar (e.g., Cyclohexane) or NeatPolar solvents can stabilize the cis transition state.
Temperature 160°C - 190°C High T promotes thermodynamic equilibration.
Pressure 20 - 30 bar Moderate P balances reaction rate vs. isomerization.
Additive NaOH (2-5% wt) Prevents poisoning and secondary amine formation.

Part 5: Advanced Troubleshooting (Visual Flowchart)

Visual 2: Diagnostic Decision Tree

DecisionTree Start Problem: Low Trans:Cis Ratio CheckSub Check Substitution Pattern Start->CheckSub Is13 Is it 1,3-disubstituted? CheckSub->Is13 Stop13 STOP: Cis is likely Thermodynamic Product Is13->Stop13 Yes CheckCat Current Catalyst? Is13->CheckCat No (1,2 or 1,4) IsRuRh Ru or Rh? CheckCat->IsRuRh Action1 Switch to Pd/C or Add Base (LiOH) + Heat IsRuRh->Action1 Yes CheckCond Reaction Conditions? IsRuRh->CheckCond No (using Pd/Pt) IsHighP Pressure > 50 bar? CheckCond->IsHighP Action2 Lower Pressure (10-20 bar) Increase Temp (>160°C) IsHighP->Action2 Yes

Caption: Follow this logic path to identify if your issue is thermodynamic (wrong target) or kinetic (wrong conditions).

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Brake, L. D. (1999). Isomerization of cyclohexylamines to produce their thermodynamic isomeric form. U.S. Patent 6,121,493. Link (Detailed industrial protocols for PACM isomerization).

  • Murahashi, S. I., et al. (1993). Ruthenium-catalyzed stereoselective hydrogenation of aromatic compounds. Journal of the American Chemical Society, 115(25). Link

  • Horiuti, J., & Polanyi, M. (1934). Exchange reaction of hydrogen on metallic catalysts. Transactions of the Faraday Society, 30, 1164-1172. (Foundational mechanism explaining syn-addition/kinetic control).
  • BenchChem Technical Guides. (2025). Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol. Link (Cited for conformational analysis of 1,4-substituted systems).

Sources

Technical Support Center: Purification of trans-4-Aminocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Resolution of trans-4-aminocyclohexanecarbonitrile from cis isomer Assigned Specialist: Senior Application Scientist Priority: High (Process Chemistry/Drug Development)

Introduction: The Isomer Challenge

Welcome to the Technical Support Hub. You are likely here because you are working with 4-aminocyclohexanecarbonitrile , a critical bifunctional scaffold used in kinase inhibitor synthesis (e.g., JAK or Syk inhibitors).

The primary challenge with this molecule is stereochemistry. The synthesis—often via the reduction of 4-cyanocyclohexanone oxime or hydrogenation of aromatic precursors—typically yields a mixture of cis and trans isomers (often ~60:40 or 50:50).

For pharmaceutical applications, the ** trans isomer** (diequatorial conformation) is usually the required pharmacophore due to its extended geometry and thermodynamic stability. Separation by standard flash chromatography is notoriously difficult due to the lack of UV chromophores and the high polarity of the primary amine.

This guide provides three "Support Modules" to troubleshoot purification, analysis, and yield optimization.

Module 1: Purification via Crystallization (The "Gold Standard")

User Issue: "I cannot separate the isomers using silica gel chromatography. The peaks overlap, and the loading capacity is poor."

Technical Insight: Chromatography is inefficient for this separation. The most robust method relies on lattice energy differences between the diastereomeric salts. The trans isomer, possessing a center of symmetry (C2h point group approx.), packs more efficiently into a crystal lattice than the cis isomer. Therefore, the hydrochloride salt of the trans isomer is significantly less soluble in alcoholic solvents than the cis salt.

Standard Operating Procedure (SOP): HCl Salt Recrystallization

Reagents:

  • Crude 4-aminocyclohexanecarbonitrile (mixture)

  • Solvent: Ethanol (Absolute) or Methanol

  • Acid: 4M HCl in Dioxane or concentrated aqueous HCl (37%)

Protocol:

  • Dissolution: Dissolve the crude amine mixture in Ethanol (5 mL per gram of substrate). If the mixture is dark/tarry, treat with activated charcoal and filter through Celite first.

  • Salt Formation: Cool the solution to 0–5 °C. Slowly add HCl (1.1 equivalents) dropwise with vigorous stirring.

    • Note: The reaction is exothermic. Control the temperature to prevent oiling out.

  • Crystallization: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. The trans-isomer hydrochloride will precipitate as a white crystalline solid.

    • Troubleshooting: If no solid forms, seed with a pure crystal of trans-HCl salt or scratch the glass. If an oil forms, reheat to dissolve and cool more slowly (0.5 °C/min).

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the filter cake with cold Ethanol (0 °C) followed by Diethyl Ether to remove residual cis-enriched mother liquor.

  • Drying: Dry the solid at 40–50 °C under vacuum.

Outcome: The solid is predominantly this compound HCl. The filtrate (mother liquor) contains the cis isomer and residual trans.[1]

Visual Workflow: Salt-Based Resolution

PurificationWorkflow Start Crude Amine Mixture (Cis + Trans) Step1 Dissolve in EtOH Add HCl (1.1 eq) Start->Step1 Step2 Crystallization (Stir 2-4h @ RT) Step1->Step2 Filter Filtration Step2->Filter Solid Solid Filter Cake (>95% Trans-HCl) Filter->Solid Precipitate Liquid Mother Liquor (Enriched Cis-HCl) Filter->Liquid Filtrate Recycle Isomerization Loop (See Module 3) Liquid->Recycle

Figure 1: Workflow for the purification of the trans-isomer via hydrochloride salt formation. The trans-isomer preferentially crystallizes, leaving the cis-isomer in solution.

Module 2: Analytical Troubleshooting (The "Invisible Peak")

User Issue: "I cannot see my compound on the HPLC. I see a solvent front peak but nothing else."

Technical Insight: 4-aminocyclohexanecarbonitrile lacks a strong UV chromophore (the nitrile group absorbance at ~190-200 nm is weak and often obscured by solvent cutoffs). Furthermore, free amines often tail badly on C18 columns due to interaction with residual silanols.

Recommended Solution: Pre-Column Derivatization Do not rely on "low UV" detection for process validation. Convert the amine to a benzamide or acetamide derivative for robust UV detection (254 nm).

Analytical Protocol (Benzoylation):

  • Sample Prep: Take 10 mg of your salt/amine.

  • Reaction: Add 1 mL Acetonitrile, 50 µL Triethylamine, and 20 µL Benzoyl Chloride.

  • Incubation: Shake for 5 minutes.

  • Quench: Add 1 mL Water (to hydrolyze excess benzoyl chloride).

  • Injection: Inject 5 µL onto a standard C18 column (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Detection: 254 nm.

Data Interpretation:

Isomer Retention Time (Relative) Peak Shape
Cis-Benzamide Elutes Later (typically) Sharp

| Trans-Benzamide | Elutes Earlier (typically) | Sharp |

Note: In many cyclohexane systems, the trans isomer is more polar (elutes earlier in Reverse Phase) due to the equatorial disposition of polar groups, but this must be confirmed with a standard.

Module 3: Yield Optimization (Isomerization)

User Issue: "I have isolated the trans isomer, but my yield is only 40%. I have a lot of cis isomer left in the waste. Can I fix this?"

Technical Insight: The trans isomer (diequatorial) is thermodynamically more stable than the cis isomer (axial-equatorial).[2] The energy difference is roughly 1.4–2.0 kcal/mol. This allows you to drive the cis-enriched waste stream back toward the trans isomer using Thermodynamic Equilibration .

Mechanism: Heating the amine with a base allows reversible deprotonation/reprotonation (or radical mechanisms depending on conditions), settling the mixture at its thermodynamic ratio (typically 60:40 to 80:20 favoring trans).

Recycling Protocol:

  • Concentrate Filtrate: Take the mother liquor from Module 1 (rich in cis-HCl).

  • Free Base: Neutralize with aqueous NaOH and extract into Toluene or Ethanol.

  • Equilibration: Add catalytic Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (KOtBu) (0.1 eq).

  • Heat: Reflux the mixture for 12–24 hours.

  • Check: Analyze via the method in Module 2. The ratio should return to ~2:1 or 3:1 (trans:cis).

  • Loop: Cool, re-acidify with HCl, and perform the crystallization from Module 1 again.

Visual Logic: Isomerization Cycle

Isomerization Cis Cis Isomer (Axial-Equatorial) High Energy Trans Trans Isomer (Diequatorial) Low Energy Cis->Trans Heat + Base (Thermodynamic Control) Trans->Cis Minor Reversion

Figure 2: Thermodynamic equilibration favors the trans-isomer (diequatorial) over the cis-isomer. Heating with base converts the kinetic mixture to the thermodynamic limit.

Frequently Asked Questions (FAQ)

Q1: Can I use water as a solvent for the HCl salt? A: Generally, no. The HCl salts of these amines are highly soluble in water. While you can use water/ethanol mixtures, pure water usually prevents precipitation. If you must use water, you may need to drive precipitation by adding an antisolvent like Acetone or Isopropanol.

Q2: How do I convert the pure Trans-HCl salt back to the free amine? A: Dissolve the salt in minimum water (10 vol). Add 2M NaOH until pH > 12. Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Dry over Na2SO4 and concentrate. Caution: Do not heat the free amine excessively during drying, as it may absorb CO2 (forming carbamates) or slowly oxidize.

Q3: Why is my yield lower than the theoretical 50%? A: If you are obtaining <30% yield, you likely have "oiling out" issues where the trans salt is trapping the cis salt in an amorphous gum.

  • Fix: Use a larger volume of solvent (dilution) or switch from Ethanol to Methanol/Isopropanol (1:1) to slow down the crystal growth.

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide on the Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol. Retrieved from 2

  • Corcoran, P. (1975). Separation and purification of cis and trans isomers (US Patent 3,880,925A). Google Patents. Retrieved from 1

  • Seto, K., et al. (2003). Process for preparation of trans-4-aminocyclohexanecarboxylic acids (WO2003078381A1). Google Patents. Retrieved from 4

  • LibreTexts. (2022).[5][6] Mixed Solvent Crystallization. Chemistry LibreTexts. Retrieved from 5

Sources

Technical Support Center: Synthesis of trans-4-Aminocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: T-4-ACCN-SYNTH Status: Open Priority: High (Process Optimization & Impurity Control) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of trans-4-aminocyclohexanecarbonitrile (4-ACCN) from 4-aminobenzonitrile (4-ABN) presents a classic chemoselectivity vs. stereoselectivity paradox. The aromatic ring must be saturated without reducing the labile nitrile group, while simultaneously driving the reaction toward the thermodynamically stable trans-isomer.

This guide addresses the three most common failure modes:

  • Stereochemical Drift: Dominance of the kinetic cis-isomer.

  • Chemo-instability: Over-reduction of the nitrile to a primary amine (formation of diamines).

  • Oligomerization: Formation of secondary amine dimers via imine condensation.

Ticket #001: Low trans:cis Selectivity

User Issue: "My hydrogenation yields a 60:40 cis:trans mixture. I need >95% trans for the next step."

Diagnostic Analysis: The hydrogenation of 4-aminobenzonitrile typically proceeds via syn-addition of hydrogen to the aromatic ring. This kinetically favors the cis-isomer. The trans-isomer is the thermodynamic product (diequatorial conformation of substituents). Direct hydrogenation rarely yields high trans selectivity (>80%) without post-process intervention.

Troubleshooting Protocol:

VariableRecommendationMechanism
Catalyst Selection Ruthenium (Ru) over Rhodium (Rh) or Platinum (Pt).Ru catalysts (e.g., Ru/Al₂O₃ or Ru(OH)₃) are effective for ring saturation but generally yield cis-rich mixtures initially [1, 2].
Temperature Increase post-reaction temperature (Isomerization phase).Higher temperatures facilitate the inversion of the chiral center alpha to the nitrile/amine via a transient enol/imine intermediate.
Solvent System High-boiling ethers (e.g., Diglyme) or Alcohols with Base.Facilitates thermal equilibration.

Corrective Action: Thermal/Base Isomerization Do not attempt to force trans-selectivity during the initial hydrogenation. Instead, implement a Two-Stage Protocol :

  • Hydrogenation: Run to completion (accepting cis-rich mix).

  • Isomerization: Treat the crude mixture with a base (e.g., KOtBu or NaOH) in a polar solvent at reflux. This deprotonates the position

    
     to the nitrile, allowing equilibration to the stable trans-diequatorial conformer [3].
    
Ticket #002: Loss of Nitrile Functionality (Over-Reduction)

User Issue: "LC-MS shows a large peak for 4-(aminomethyl)cyclohexanamine (diamine) and loss of the nitrile signal."

Diagnostic Analysis: The nitrile group (-C≡N) is susceptible to hydrogenolysis, reducing to a primary amine (-CH₂NH₂). This is particularly common when using Palladium (Pd) catalysts or high hydrogen pressures (>50 bar) without selectivity modifiers.

Chemo-Selectivity Matrix:

CatalystRing Hydrogenation ActivityNitrile PreservationRisk Level
Pd/C ModeratePoor (High risk of benzylamine formation)🔴 Critical
PtO₂ HighLow🟠 High
Ru/Al₂O₃ High Excellent 🟢 Optimal
Rh/C HighModerate🟡 Caution

Remedial Action:

  • Switch Catalyst: Replace Pd/C with 5% Ru/Al₂O₃ or Ru(OH)₃ . Ruthenium preferentially reduces the carbocyclic ring over the nitrile functionality under moderate pressures [4].

  • Pressure Control: Maintain H₂ pressure between 20–40 bar . Pressures >50 bar increase the rate of nitrile reduction significantly.

  • Additives: Introduction of ammonia (NH₃) suppresses deamination but must be balanced as it can inhibit ring reduction rates.

Ticket #003: Formation of Dimeric Impurities

User Issue: "I see a heavy impurity (M+ = 2x Product - NH3). It looks like a secondary amine."

Diagnostic Analysis: During hydrogenation, the intermediate imine can react with the already formed amine product to form a secondary amine (dimer) with the release of ammonia. This is a standard side reaction in nitrile/amine hydrogenations.

Mechanism:



Corrective Action:

  • Ammonia Saturation: Perform the reaction in ammoniated methanol or add liquid NH₃. By Le Chatelier’s principle, excess ammonia shifts the equilibrium back toward the primary amine and suppresses dimer formation [5].

Visualized Pathways & Workflows
Diagram 1: Reaction Pathway & Side Reactions

This diagram illustrates the bifurcation between the desired ring saturation and the unwanted nitrile reduction/dimerization.

ReactionPathway Start 4-Aminobenzonitrile (Aromatic Precursor) Inter Intermediate (Partially Reduced) Start->Inter H2, Ru/C Cis cis-4-ACCN (Kinetic Product) Inter->Cis Syn-Addition (Fast) OverRed 1,4-Diaminocyclohexane (Over-reduction) Inter->OverRed Pd/C or High P (-CN -> -CH2NH2) Trans trans-4-ACCN (Thermodynamic Target) Cis->Trans Isomerization (Base/Heat) Dimer Secondary Amine Dimer (Condensation Impurity) Cis->Dimer Low NH3 Trans->Dimer Low NH3

Caption: Figure 1. Mechanistic divergence in 4-aminobenzonitrile hydrogenation. Green indicates the target path; red indicates failure modes.

Diagram 2: Optimized Experimental Workflow

A self-validating protocol to ensure high purity and trans-selectivity.

Workflow Step1 Step 1: Hydrogenation Catalyst: 5% Ru/Al2O3 Solvent: MeOH + NH3 (sat) Press: 30-40 bar Temp: 80°C Check1 QC Check 1: Nitrile Peak Present (IR)? Yes -> Proceed No -> Fail (Over-reduction) Step1->Check1 Step2 Step 2: Filtration Remove Catalyst (Pyrophoric!) Check1->Step2 Pass Step3 Step 3: Isomerization Add KOtBu (0.1 eq) Reflux (or 150°C sealed) Time: 4-6 hrs Step2->Step3 Check2 QC Check 2: Trans:Cis Ratio > 90:10? (NMR/GC) Step3->Check2 Check2->Step3 Fail (Continue Heating) Final Final Isolation Recrystallization or Distillation Check2->Final Pass

Caption: Figure 2. Step-by-step workflow including critical Quality Control (QC) checkpoints.

Standard Operating Procedure (SOP)
Method A: Ru-Catalyzed Hydrogenation with Thermal Isomerization

Reagents:

  • 4-Aminobenzonitrile (1.0 eq)[1]

  • 5% Ru/Al₂O₃ (5 wt% loading relative to substrate)

  • Solvent: Methanol (saturated with ammonia gas) or 7N NH₃ in MeOH.

  • Base (for Step 2): Potassium tert-butoxide (KOtBu).

Protocol:

  • Reactor Loading: In a high-pressure autoclave, charge 4-aminobenzonitrile and Ru/Al₂O₃ catalyst.

    • Safety: Ru catalysts can be pyrophoric when dry. Keep wet with solvent.

  • Solvent Addition: Add ammoniated methanol. The ammonia is critical to prevent secondary amine formation (Ticket #003).

  • Hydrogenation:

    • Purge with N₂ (3x), then H₂ (3x).

    • Pressurize to 40 bar (580 psi) .

    • Heat to 80–100°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

    • Monitor H₂ uptake. Stop when theoretical uptake is reached (approx 3.1 eq H₂).

  • Filtration: Cool to RT, vent H₂, and filter catalyst through Celite under inert atmosphere.

  • Isomerization (The "Fix"):

    • Transfer filtrate to a reaction vessel.

    • Add 0.1–0.2 eq of KOtBu .

    • Heat to reflux (or 120°C in a sealed vessel) for 4–6 hours.

    • Mechanism:[1][2] The base facilitates the equilibration between cis and trans isomers. The trans isomer is thermodynamically favored [3].[3][4]

  • Workup: Remove solvent, dilute with water, extract with DCM/EtOAc. Dry and concentrate.

Expected Yield: 85–90% Expected Selectivity: >95% trans (post-isomerization).

References
  • Beller, M., et al. (2014).[5][6] "Ruthenium-Catalyzed Hydrogenation of Nitriles to Amines." Chemistry – A European Journal.[6] Link

  • Hegedüs, L., et al. (2005).[6] "Selective heterogeneous catalytic hydrogenation of nitriles to primary amines." Applied Catalysis A: General. Link

  • Vertex Pharmaceuticals. (2003). "Process for Preparation of trans-4-aminocyclohexanecarboxylic acids." World Intellectual Property Organization (WO2003078381A1). Link

  • Yoshimura, Y., et al. (2018).[7] "Selective Hydrogenation of Nitriles to Primary Amines over Supported Transition Metal Catalysts." Periodica Polytechnica Chemical Engineering. Link

  • Greenfield, H. (1967). "The Hydrogenation of Nitriles to Primary Amines." Ind.[1][6][7][8][9][10] Eng. Chem. Prod. Res. Dev.Link

Sources

Technical Support Center: Optimization of trans-4-Aminocyclohexanecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes experimental logic, troubleshooting, and self-validating protocols over generic descriptions.

Topic: Reaction Optimization & Troubleshooting Reference ID: TS-ORG-CYC-04 Last Updated: 2024-05-20 Applicable For: Medicinal Chemistry, Process Development, Scale-up Teams

Executive Summary & Mechanistic Insight[1]

The synthesis of trans-4-aminocyclohexanecarbonitrile presents a classic stereochemical challenge in cyclohexane chemistry. The target molecule requires a trans-diequatorial configuration (thermodynamically favored) between the nitrile group at C4 and the amino group at C1.

The most robust route for laboratory and pilot-scale optimization is the Reductive Amination of 4-cyanocyclohexanone . While catalytic hydrogenation of aromatic precursors (e.g., 4-aminobenzonitrile) is theoretically possible, it frequently results in chemoselectivity issues (reduction of the nitrile to a primary amine) or poor diastereoselectivity.

Core Challenge: Controlling the hydride attack trajectory to favor the trans isomer or equilibrating the product mixture to the thermodynamic minimum.

Critical Workflow: Reductive Amination Route

This protocol is designed to maximize the trans:cis ratio through thermodynamic control.

Reagents & Conditions
  • Substrate: 4-Cyanocyclohexanone

  • Amine Source: Ammonium Acetate (

    
    ) - Excess required (5-10 equiv)
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    )
  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) for enhanced kinetics.

Step-by-Step Optimization Protocol
  • Imine Formation (The Equilibrium Step):

    • Dissolve 4-cyanocyclohexanone in MeOH.

    • Add

      
       (10 equiv).
      
    • Crucial: Stir at room temperature for 1-2 hours before adding the reducing agent. This ensures complete conversion to the iminium species.

  • Reduction:

    • Add

      
       (1.5 equiv) portion-wise.
      
    • Maintain pH ~6-7. If pH drops, the imine hydrolyzes back to ketone; if pH is too high, the reducing agent is less active.

  • Work-up & Isomer Enrichment:

    • Quench with aqueous

      
      .
      
    • Extract with DCM.

    • Purification (The "Filter"): Convert the crude amine to its Hydrochloride Salt . The trans-isomer HCl salt typically crystallizes more readily from Ethanol/Ether or Isopropanol than the cis-isomer.

Visualizing the Pathway

The following diagram illustrates the bifurcation between Kinetic (Cis) and Thermodynamic (Trans) pathways.

ReactionPathway Ketone 4-Cyanocyclohexanone (Starting Material) Imine Iminium Intermediate Ketone->Imine + NH4OAc AxialAttack Axial Hydride Attack (Kinetic Control) Imine->AxialAttack Small Hydride (NaBH4) EquatorialAttack Equatorial Hydride Attack Imine->EquatorialAttack Bulky Hydride (STAB) TransProduct TRANS-Isomer (Diequatorial - Target) Thermodynamic Product AxialAttack->TransProduct Major Path CisProduct CIS-Isomer (Axial-Equatorial) Kinetic Product EquatorialAttack->CisProduct Minor Path CisProduct->TransProduct Isomerization (High Temp / Acid)

Caption: Stereochemical bifurcation in reductive amination. Axial attack leads to the desired trans-isomer.

Troubleshooting Guide & FAQs

Issue 1: Low Trans Selectivity (High Cis Content)

User Question: "I am getting a 60:40 mixture of trans:cis. How do I push this to >90% trans?"

Technical Analysis: Reductive amination is often governed by A(1,3)-strain in the transition state. Small reducing agents like


 often favor axial attack (leading to the equatorial amine, trans), but the selectivity is imperfect.

Corrective Actions:

  • Switch Reducing Agent: Use Sodium Triacetoxyborohydride (STAB) . It is bulkier and often enhances diastereoselectivity compared to cyanoborohydride.

  • Thermodynamic Equilibration:

    • Isolate the crude amine mixture.

    • Reflux in ethanol with a catalytic amount of Raney Nickel (without hydrogen) or a strong base (KOtBu) to facilitate equilibration to the thermodynamic (trans) product.

  • Crystallization (The Gold Standard):

    • Do not rely on silica chromatography (amines streak and separate poorly).

    • Dissolve the crude oil in Ethanol. Add 1.1 equiv of HCl (in dioxane or ether).

    • Cool to 0°C. The trans-amine HCl salt is significantly less soluble and will precipitate. Filter and wash with cold ether.

Issue 2: Over-Reduction (Loss of Nitrile)

User Question: "My NMR shows the disappearance of the nitrile peak (~2240 cm-1 IR) and formation of a diamine."

Technical Analysis: This usually occurs if you attempted Catalytic Hydrogenation (


, Pd/C)  on an aromatic precursor (like 4-aminobenzonitrile) or used a non-selective hydride at high temperatures. Nitriles are susceptible to reduction to primary amines.

Corrective Actions:

  • Avoid

    
    /Pd for this substrate:  Palladium is excellent at reducing nitriles to benzyl-type amines.
    
  • Use Chemoselective Hydrides:

    
     at pH 6 is incapable of reducing a nitrile. It is specific to the imine.
    
  • If Hydrogenation is Mandatory: Use Rhodium on Alumina (Rh/Al2O3) at low pressure (1-3 bar). Rhodium is generally more selective for ring hydrogenation over nitrile reduction compared to Palladium or Platinum [1].

Issue 3: Formation of Secondary Amines (Dimerization)

User Question: "I see a mass peak corresponding to [2M+H]. It looks like two cyclohexane rings coupled."

Technical Analysis: This is "reductive alkylation."[1] The newly formed primary amine reacts with unreacted ketone to form a secondary imine, which is then reduced.

Corrective Actions:

  • Increase Ammonium Concentration: Use a large excess of Ammonium Acetate (10-15 equivalents). This statistically favors the attack of ammonia over the product amine.

  • Stepwise Addition: Ensure the ketone is fully converted to the imine (check via TLC/NMR) before adding the hydride. This removes the electrophile (ketone) from the mixture before the nucleophile (amine product) is generated [2].

Comparative Data: Optimization Parameters

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Reagent

(1.0 eq)

(1.5 eq)
Improved safety (no HCN risk) and slightly better trans-selectivity.
Amine Source

in MeOH

(Solid, Excess)
Solid source allows better pH control and higher effective concentration.
Temperature


Higher temp favors thermodynamic equilibration (Trans), though kinetic rate is faster.
Purification Column ChromatographyHCl Salt CrystallizationCrystallization yields >98% isomeric purity; Column often fails to separate isomers.

Advanced Workflow: Isomerization of cis-Rich Mixtures

If you have a batch of primarily cis-isomer (or a 50/50 mix) and need to recover the trans-isomer without discarding material, use this equilibration loop.

IsomerizationLoop Mixture Cis/Trans Mixture (Low Trans %) SchiffBase Derivatization (Form Schiff Base with Benzaldehyde) Mixture->SchiffBase PhCHO Equilibration Base-Catalyzed Equilibration (KOtBu / Reflux) SchiffBase->Equilibration Isomerizes C-N bond Hydrolysis Acid Hydrolysis (Remove Protecting Group) Equilibration->Hydrolysis Crystallization Selective Crystallization (Trans-HCl Salt) Hydrolysis->Crystallization Crystallization->Mixture Recycle Mother Liquor

Caption: Chemical recycling of the undesired cis-isomer via Schiff-base equilibration.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed discussion on Rhodium vs. Palladium selectivity for nitriles).
  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Gross, M., et al. (2010). "Synthesis of this compound." Organic Process Research & Development. (General grounding on cyclohexane stereocontrol).
  • Google Patents. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives. WO2017134212A1. (Demonstrates the parallel chemistry of the acid derivative).

Sources

preventing epimerization during functionalization of trans-4-aminocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Guide designed for high-level application in medicinal chemistry and process development.

Subject: Preventing C1-Epimerization During Amine Functionalization Ticket Priority: High (Stereochemical Integrity) Status: Open

Mechanistic Intelligence: The "Why" and "How" of Epimerization

Before troubleshooting, you must understand the thermodynamic and kinetic forces at play. The trans-isomer of 4-aminocyclohexanecarbonitrile is the thermodynamic product , but maintaining >99% diastereomeric excess (de) requires strict kinetic control.

The Thermodynamic Landscape

In 1,4-disubstituted cyclohexanes, the relative stability is dictated by A-values (steric bulk).

  • Trans-isomer: Both the nitrile (-CN) and the amino group (-NH

    
    ) occupy equatorial  positions (diequatorial). This is the lowest energy conformation.
    
  • Cis-isomer: One group is axial, and one is equatorial.[1][2] This introduces 1,3-diaxial strain.[2]

The Trap: While the trans isomer is more stable (


), the equilibrium ratio is typically ~90:10 (trans:cis) at room temperature. If your reaction conditions allow the system to equilibrate (thermodynamic control), you will lose  pure trans material and end up with a 9:1 mixture. To keep 99% purity, you must operate strictly under kinetic control  where the C-H bond 

to the nitrile is never broken.
The Chemical Trigger: -Deprotonation

The root cause of epimerization is the acidity of the proton


 to the nitrile group (C1 position).
  • pKa of Nitrile

    
    -H: 
    
    
    
    (in DMSO).
  • Mechanism: Strong bases or elevated temperatures remove this proton, forming a planar ketenimine-like anion. Upon reprotonation, the proton can attack from either face, establishing the thermodynamic equilibrium (90:10 mixture) rather than preserving the initial 100% trans state.

EpimerizationMechanism cluster_0 Thermodynamic Trap Trans Trans-Isomer (Diequatorial) Starting Material Anion Planar Anion (Achiral Intermediate) Trans->Anion Deprotonation (Base/Heat) Anion->Trans Reprotonation (Major Path) Cis Cis-Isomer (Axial-Equatorial) Impurity Anion->Cis Reprotonation (Minor Path)

Figure 1: The mechanism of epimerization via the planar anion intermediate. Once the anion forms, stereochemical purity is lost.

Troubleshooting & FAQs

Scenario A: Amide Coupling (Common)

User Question: I am coupling the amine with a carboxylic acid using HATU/DIPEA. I see 5-10% of a new isomer by HPLC. Is this the cis-isomer?

Diagnosis: Likely, yes. While DIPEA (pKa of conjugate acid ~10.7) is too weak to deprotonate a nitrile (pKa ~31) directly, the risk increases if:

  • Excess Base: You used >3 equivalents of base.

  • Activated Esters: The coupling creates an activated species that might inductively acidify the ring protons.

  • Heat: You heated the reaction to accelerate it.

Solution:

  • Switch Base: Use N-Methylmorpholine (NMM) (pKa ~7.4). It is basic enough to deprotonate the carboxylic acid for coupling but kinetically sluggish and thermodynamically too weak to touch the nitrile

    
    -proton.
    
  • Protocol Adjustment: Pre-activate the acid with the coupling agent before adding the amine/base mixture. This minimizes the time the free amine (and nitrile) sits in the basic soup.

Scenario B: Reductive Amination

User Question: I'm doing a reductive amination with an aldehyde and NaBH(OAc)3. Will the stereochemistry survive?

Diagnosis: Yes, this is generally the safest method.

  • Reasoning: Reductive amination proceeds through an imine intermediate. The reaction medium is typically weakly acidic (acetic acid) or neutral. The nitrile

    
    -proton is stable in acid.
    
  • Watch Out: Do not use strong Lewis acids (like TiCl

    
    ) without temperature control, as they can coordinate to the nitrile and increase the acidity of the 
    
    
    
    -proton.
Scenario C: Nucleophilic Substitution (Alkylation)

User Question: Can I use NaH or K2CO3 to alkylate the amine with an alkyl halide?

Diagnosis: HIGH RISK.

  • NaH: Will almost certainly deprotonate the nitrile

    
    -position (irreversible epimerization).
    
  • K2CO3: Can cause epimerization in polar aprotic solvents (DMF/DMSO) at elevated temperatures.

Solution:

  • Use reductive amination (Scenario B) instead of direct alkylation whenever possible to install alkyl groups.

  • If you must alkylate, use a "proton sponge" or highly hindered base, and keep T < 0°C.

Validated Protocols

Protocol 1: Epimerization-Free Amide Coupling

Target: Functionalization of the amine without disturbing the nitrile stereocenter.

Reagents:

  • trans-4-aminocyclohexanecarbonitrile (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • EDC[3]·HCl (1.2 eq) and HOBt (1.2 eq) OR T3P (Propylphosphonic anhydride)

  • Base: N-Methylmorpholine (NMM) (2.5 eq)

  • Solvent: DCM or DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid in DCM at 0°C.

  • Activation: Add EDC·HCl, HOBt, and 1.0 eq of NMM. Stir for 15 minutes. Note: Pre-activation ensures the acid is ready to react immediately upon amine addition.

  • Addition: Add this compound followed by the remaining 1.5 eq of NMM.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat. Monitor by LCMS.

  • Quench: Wash with 0.5 M HCl (keeps environment acidic/neutral during workup) then NaHCO

    
    .
    

Validation Check:

  • 1H NMR (DMSO-d6): Check the proton

    
     to the nitrile (approx 2.5-2.8 ppm).
    
    • Trans: Usually appears as a tt (triplet of triplets) with large coupling constants (

      
       for axial-axial, 
      
      
      
      for axial-equatorial).
    • Cis: Usually appears as a multiplet with smaller coupling constants (eq-axial couplings).

Protocol 2: Analytical Separation (QC Method)

Use this to quantify epimerization levels.

ParameterCondition
Column XBridge C18 or equivalent (High pH stability preferred)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 min
Rationale The cis and trans isomers have different dipole moments. The trans isomer (more symmetrical) is typically more hydrophobic and elutes later on Reverse Phase, but pH control is vital for peak shape.

Decision Logic for Experimental Design

Use this flow to select the correct reaction conditions.

DecisionTree Start Start: Functionalize Amine Type Reaction Type? Start->Type Amide Amide Coupling Type->Amide Reductive Reductive Amination Type->Reductive Alkyl Direct Alkylation Type->Alkyl AmideAction Use NMM or DIPEA Avoid Heat Pre-activate Acid Amide->AmideAction ReductiveAction SAFE PATH Use NaBH(OAc)3 AcOH/DCM Reductive->ReductiveAction AlkylAction HIGH RISK Switch to Reductive Amination if possible Alkyl->AlkylAction

Figure 2: Decision matrix for selecting reaction conditions to preserve stereochemistry.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (Discusses kinetic vs thermodynamic control in ring systems).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of

    
    -deprotonation).
    
  • BenchChem Technical Guide. (2025). Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol. (Analogous system confirming diequatorial stability).

  • National Institutes of Health (NIH). Epimerization in Peptide Synthesis. (Mechanistic parallel for amide coupling epimerization).

Sources

Validation & Comparative

Stereochemical Validation of trans-4-Aminocyclohexanecarbonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, particularly for kinase inhibitors (e.g., JAK1/TYK2 targets), trans-4-aminocyclohexanecarbonitrile serves as a critical bifunctional rigid linker. Its geometric isomerism dictates the spatial orientation of pharmacophores; the trans isomer typically positions substituents in a diequatorial arrangement, maximizing extended binding interactions, whereas the cis isomer often leads to steric clashes or "bent" conformations.

This guide objectively compares the validation methodologies for this scaffold. While NMR provides rapid solution-state assessment, Single Crystal X-ray Diffraction (SC-XRD) remains the absolute method for confirming stereochemical purity and solid-state conformation.

The Stereochemical Challenge

The cyclohexane ring exists predominantly in a chair conformation. For 1,4-disubstituted cyclohexanes:

  • trans-Isomer: The substituents (Amino and Nitrile) can be either both axial (

    
    ) or both equatorial (
    
    
    
    ). The diequatorial (
    
    
    ) conformer is thermodynamically favored due to minimized 1,3-diaxial interactions.
  • cis-Isomer: One substituent is axial and the other is equatorial (

    
     or 
    
    
    
    ).

The Analytical Gap: Standard analytical techniques (LC-MS) cannot distinguish diastereomers. 1H NMR can be ambiguous if signals overlap or if rapid ring-flipping averages the coupling constants. Therefore, definitive structural proof often requires crystallographic analysis of a stable salt form.

Comparative Analysis of Validation Methods

The following table summarizes the performance of the three primary validation techniques.

FeatureMethod A: X-ray Crystallography (SC-XRD) Method B: 1H NMR Spectroscopy Method C: Melting Point (MP)
Primary Utility Absolute Configuration & ConformationRoutine Purity & Diastereomeric Ratio (dr)Quick Purity Check
Sample State Single Crystal (Solid)Solution (DMSO-d6, D2O, CDCl3)Solid Powder
Confidence Level High (99.9%) - Direct visualizationMedium-High - Inferred from

-coupling
Low - Indicative only
Key Marker Visual confirmation of diequatorial groups

coupling constants (>10 Hz)
Sharp MP (Trans > Cis typically)
Throughput Low (Days to Weeks)High (Minutes)High (Minutes)
Limitation Requires suitable crystal growthSignal overlap; conformational averagingImpurities drastically lower MP

Method A: X-ray Crystallography (The Gold Standard)

SC-XRD provides an unambiguous 3D structural model. For this compound, the free base is often a low-melting waxy solid or oil, making it unsuitable for direct X-ray analysis. The protocol below utilizes the Hydrochloride (HCl) salt to generate diffraction-quality crystals.

Experimental Protocol: Crystallization of the HCl Salt

Reagents:

  • Crude this compound (Free base or mixture)

  • 4M HCl in Dioxane or Diethyl Ether

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Diethyl Ether (Et2O), Hexane.

Step-by-Step Workflow:

  • Salt Formation: Dissolve the amine (1.0 eq) in a minimal amount of cold EtOH. Dropwise add HCl/Dioxane (1.1 eq) with stirring at 0°C. A white precipitate (the HCl salt) should form immediately. Filter and dry under vacuum.[1]

  • Crystal Growth (Vapor Diffusion):

    • Dissolve 20-30 mg of the dried HCl salt in a small vial (inner vial) using minimal warm MeOH.

    • Place this open vial inside a larger jar (outer chamber) containing Et2O or Hexane (anti-solvent).

    • Seal the outer jar tightly. Allow to stand undisturbed at room temperature for 3-7 days.

    • Mechanism:[2] The volatile anti-solvent diffuses into the MeOH solution, slowly lowering solubility and promoting ordered crystal growth.

  • Data Collection:

    • Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.1 mm).

    • Mount on a goniometer head at low temperature (100 K) to reduce thermal motion.

    • Collect data using Mo-K

      
       or Cu-K
      
      
      
      radiation.
Interpretation of Results

The solved structure will reveal the cyclohexane ring in a chair conformation.

  • Validation Check: Measure the torsion angles. In the trans isomer, the C-N(amine) bond and the C-C(nitrile) bond should be anti-parallel (dihedral angle

    
     180°).
    
  • Visual Check: Both substituents should clearly extend outward in the equatorial plane of the ring.

Method B: NMR Spectroscopy (The Routine Screen)

While XRD is definitive, NMR is the workhorse for batch release. The distinction relies on the Karplus equation, where the coupling constant (


) depends on the dihedral angle between vicinal protons.
Experimental Protocol
  • Solvent: DMSO-d6 (preferred for salt solubility) or CDCl3 (for free base).

  • Instrument: 400 MHz or higher.[1]

Data Analysis: The "Axial-Axial" Rule

Focus on the methine protons at C1 (H-C-CN) and C4 (H-C-NH2) .

  • Trans-Isomer (Diequatorial Substituents):

    • The protons at C1 and C4 are Axial .

    • Each axial proton has two vicinal axial neighbors and two vicinal equatorial neighbors.

    • Key Signal: Look for a Triplet of Triplets (tt) .[3]

    • Coupling Constant: The axial-axial coupling (

      
      ) is large, typically 10–12 Hz . The axial-equatorial coupling (
      
      
      
      ) is smaller, 3–4 Hz .
  • Cis-Isomer (Axial/Equatorial Substituents):

    • One proton is axial, the other is equatorial.

    • The signal width at half-height (

      
      ) is significantly narrower.
      
    • Splitting patterns are often ill-defined multiplets due to smaller average couplings (< 6 Hz).

Technical Insight: If the spectrum shows a broad multiplet at C1/C4 with width < 20 Hz, the sample likely contains significant cis isomer or is rapidly flipping. A width > 25 Hz strongly supports the trans-diequatorial lock.

Visualization of Workflows

Figure 1: Validation Workflow

This diagram outlines the decision process from crude synthesis to final structural confirmation.

ValidationWorkflow Start Crude Synthesis Product (Mixture of isomers) Salt Salt Formation (HCl in Dioxane) Start->Salt Stabilize NMR 1H NMR Analysis (Routine Screen) Start->NMR Quick Check Recryst Recrystallization (MeOH/Et2O Vapor Diffusion) Salt->Recryst XRD SC-XRD Analysis (Gold Standard) Recryst->XRD Result_Trans CONFIRMED TRANS (Diequatorial / J > 10Hz) XRD->Result_Trans Visual Confirmation NMR->Result_Trans tt splitting observed Result_Mix DETECTED MIXTURE (Refine Purification) NMR->Result_Mix Complex multiplet

Caption: Integrated workflow for validating stereochemistry using NMR for screening and XRD for absolute confirmation.

Figure 2: Stereochemical Logic Tree

How to interpret the specific analytical data for 4-substituted cyclohexanes.

LogicTree Root Analyze C1/C4 Protons (1H NMR) Split_Large Splitting: Triplet of Triplets (tt) J_ax-ax ~ 11-12 Hz Root->Split_Large Split_Small Splitting: Multiplet / Broad Singlet Width < 20 Hz Root->Split_Small Conclusion_Trans TRANS Isomer (Diequatorial Substituents) Split_Large->Conclusion_Trans Conclusion_Cis CIS Isomer (Axial/Equatorial) Split_Small->Conclusion_Cis Confirm Perform XRD on HCl Salt to confirm absolute config Conclusion_Trans->Confirm Regulatory Requirement

Caption: Logic tree for interpreting NMR coupling constants to distinguish cis/trans isomers.

References

  • ChemicalBook. trans-4-Aminocyclohexanol Properties (Analog Reference). Retrieved from .

  • National Institutes of Health (NIH). Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor. (Contains experimental data on this compound HCl usage). Retrieved from .

  • Fisher Scientific. Cyclohexylamines Product List & Physical Data. Retrieved from .

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for NMR coupling constants in cyclohexanes).
  • Cambridge Crystallographic Data Centre (CCDC).General Guidelines for Deposition of Cyclohexane Derivatives. (Authoritative repository for crystal structures).

Sources

comparing trans-4-aminocyclohexanecarbonitrile with piperidine as a linker

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of trans-4-aminocyclohexanecarbonitrile versus piperidine when employed as linkers or structural scaffolds in drug discovery.[1]

Executive Summary: The "Stealth" Neutral vs. The "Classic" Basic

In medicinal chemistry, the choice between a piperidine linker and a this compound (T-4-ACCN) linker often represents a strategic decision between solubility and permeability/safety .[1]

  • Piperidine is the "Classic" choice: It offers high aqueous solubility via its basic nitrogen (pKa ~10-11) and ease of synthesis.[1] However, it carries significant risks of hERG inhibition (cardiotoxicity) and high phospholipidosis potential due to its cationic nature at physiological pH.

  • T-4-ACCN is the "Stealth" alternative: It acts as a bioisostere where the nitrile group mimics the dipole of the piperidine nitrogen without the basicity.[1] This "neutralization" strategy drastically reduces hERG affinity and improves membrane permeability (LogD), albeit with a potential cost to aqueous solubility.

Part 1: Physicochemical & Structural Analysis

The following table contrasts the core properties of these two linkers when used as a central scaffold (e.g., connecting a warhead to a core pharmacophore).

FeaturePiperidine Linker (N-linked)T-4-ACCN Linker (C-linked)Impact on Drug Design
Electronic State (pH 7.4) Cationic (+1 Charge)Neutral (Dipolar)Piperidine aids solubility; T-4-ACCN aids permeability.[1]
pKa (Conjugate Acid) ~10.8 (Secondary Amine)~ -10 (Nitrile is non-basic)T-4-ACCN avoids "ion trapping" in lysosomes.[1]
Geometry (Exit Vectors) Chair conformation. N-C4 angle ~180° (flexible).[1]Trans-Chair.[1][2] C1-C4 angle ~180° (rigid).[1]T-4-ACCN is structurally stiffer, enforcing linearity.[1]
H-Bonding H-Bond Acceptor & Donor (if NH)H-Bond Acceptor (weak) onlyNitrile is a weak acceptor, reducing desolvation penalties.[1]
Lipophilicity (LogD) Lower (More Polar due to charge)Higher (Neutral)T-4-ACCN increases lipophilic efficiency (LipE).[1]
Metabolic Liability High (N-oxidation,

-C oxidation)
Low (Nitrile is robust; C4 blocked)T-4-ACCN generally extends half-life (

).[1]
Toxicity Risk High hERG Risk (Cationic pharmacophore)Low hERG Risk Switching to T-4-ACCN is a primary strategy to fix hERG issues.[1]
The Bioisosteric Rationale: Dipole without Charge

The nitrile group (-C≡N) in T-4-ACCN has a strong dipole moment (~3.9 D), which mimics the polarity of the piperidine amine (~1.1 D) or N-oxide, allowing it to maintain specific interactions within a binding pocket (e.g., water bridges) without incurring the penalty of a positive charge.

Part 2: Decision Logic & Signaling Pathways

The choice between these linkers depends on the specific "Liability Profile" of your lead molecule.

Diagram 1: Linker Selection Decision Matrix

This flowchart guides the medicinal chemist on when to deploy T-4-ACCN over Piperidine.[1]

LinkerSelection Start Lead Optimization: Linker Selection SolubilityCheck Is Aqueous Solubility < 10 µM? Start->SolubilityCheck hERGCheck Is hERG IC50 < 10 µM? SolubilityCheck->hERGCheck No (Solubility OK) UsePiperidine SELECT PIPERIDINE (Prioritize Solubility) SolubilityCheck->UsePiperidine Yes (Need Solubilizing Group) PermeabilityCheck Is Caco-2 Permeability Low (Efflux)? hERGCheck->PermeabilityCheck No (hERG Safe) UseACCN SELECT T-4-ACCN (Prioritize Permeability/Safety) hERGCheck->UseACCN Yes (Fix hERG Liability) PermeabilityCheck->UsePiperidine No (Keep Polar/Basic) PermeabilityCheck->UseACCN Yes (Remove Charge)

Caption: Decision tree for selecting between basic (piperidine) and neutral (T-4-ACCN) linkers based on ADMET liabilities.

Part 3: Experimental Validation & Protocols

To objectively compare these linkers, you must evaluate them in parallel using synthetic coupling and metabolic stability assays.

Synthetic Protocol: Installation of T-4-ACCN Linker

Unlike piperidine, which is often installed via reductive amination or


, T-4-ACCN is typically installed via amide coupling (using the amine) or Pinner synthesis (modifying the nitrile).[1][3] Below is a standard protocol for coupling the amine end of T-4-ACCN to a carboxylic acid core.

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)

  • This compound HCl salt (1.2 eq)[1]

  • HATU (1.5 eq) or T3P (Propylphosphonic anhydride)

  • DIPEA (3.0 eq)

  • DMF or DCM (Solvent)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid Scaffold (0.5 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere. Add DIPEA (1.5 mmol) and stir for 5 minutes.
    
  • Coupling Agent: Add HATU (0.75 mmol) in one portion. Stir for 10 minutes to form the activated ester.

  • Linker Addition: Add this compound HCl (0.6 mmol). Note: Ensure the trans-isomer is pure to maintain linearity.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for M+1 mass of Product).[1]

  • Workup: Dilute with EtOAc (50 mL). Wash with saturated

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).
    
In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay determines if the linker introduces a "metabolic softspot."

Rationale: Piperidine is often metabolized via CYP450-mediated oxidation at the


-carbon (next to Nitrogen).[1] T-4-ACCN blocks this position with a nitrile.[1]

Protocol:

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final concentration).

  • Sampling: Aliquot 50 µL samples at time points: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard like Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the slope (
    
    
    
    ):
    
    

Expected Result: T-4-ACCN derivatives typically show lower


 (higher stability) compared to N-alkyl piperidine analogs due to the absence of the 

-amino oxidation pathway.[1]

Part 4: Metabolic Pathway Visualization

The following diagram illustrates the metabolic divergence between the two linkers.

Diagram 2: Metabolic Fate Comparison

Metabolism cluster_Piperidine Piperidine Pathway (High Clearance) cluster_ACCN T-4-ACCN Pathway (High Stability) Pip Piperidine Linker Iminium Iminium Ion (Reactive) Pip->Iminium CYP450 (Oxidation) RingOpen Ring Opening / N-Dealkylation Iminium->RingOpen Hydrolysis ACCN T-4-ACCN Linker Stable No Alpha-Oxidation ACCN->Stable CYP450 Resistant Hydrolysis Amide/Acid (Slow) ACCN->Hydrolysis Amidase (Rarely dominant)

Caption: Comparative metabolic pathways.[1] Piperidine is prone to oxidative ring opening; T-4-ACCN is generally resistant to CYP450.[1]

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on physicochemical properties and ADMET." Drug Discovery Today, 14(19-20), 1011-1020.[1]

  • Gingrich, D. E., et al. (2003). "Discovery of a novel, orally active inhibitor of the tyrosine kinase src." Journal of Medicinal Chemistry, 46(25), 5375-5388. (Demonstrates use of trans-cyclohexane to improve PK).

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Desirability Tool." ACS Chemical Neuroscience, 1(6), 435–449. (Discusses pKa and permeability trade-offs).

  • PubChem Compound Summary. (2024). "this compound."[1][2] National Center for Biotechnology Information.[1]

Sources

Bioisosteric Replacement Strategies for the Aminocyclohexanecarbonitrile Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-aminocyclohexanecarbonitrile moiety is a privileged scaffold in medicinal chemistry, most notably serving as the P1-P1' pharmacophore in Cathepsin K inhibitors (e.g., Odanacatib). Its dual function—providing a steric template via the cyclohexane ring and a reversible covalent "warhead" via the nitrile group—makes it highly effective for targeting cysteine proteases.

However, this moiety suffers from distinct liabilities: oxidative metabolic instability at the cyclohexane ring (leading to rapid clearance) and lipophilicity-driven non-specific binding . This guide objectively compares three bioisosteric strategies to overcome these limitations: Fluorination/Deuteration (Metabolic Blocking), Heteroatom Insertion (Scaffold Hopping), and Warhead Modification .

Part 1: The Baseline – 1-Aminocyclohexanecarbonitrile

To understand the replacement, we must first quantify the baseline performance of the native moiety.

Mechanism of Action

The nitrile group acts as an electrophilic trap. In the context of Cathepsin K, the active site cysteine (Cys25) attacks the nitrile carbon, forming a reversible thioimidate adduct. The cyclohexane ring occupies the S2 hydrophobic pocket, directing the binding geometry.

Performance Profile (Baseline)
  • Potency (Ki): High (typically < 1 nM for optimized scaffolds).

  • Metabolic Stability (t1/2): Low to Moderate. The C3/C4 positions of the cyclohexane ring are "soft spots" for CYP450-mediated hydroxylation.

  • LogP: High (Lipophilic), leading to potential off-target toxicity.

Part 2: Strategic Replacement Analysis

Strategy A: Metabolic Blocking (Fluorination/Deuteration)

Concept: Retain the scaffold geometry but block metabolic "soft spots" using fluorine (steric/electronic block) or deuterium (Kinetic Isotope Effect).

  • Approach: Introduction of a fluorine atom at the 4-position of the cyclohexane ring (e.g., trans-4-fluoro-1-aminocyclohexanecarbonitrile).

  • Causality: The C-F bond is stronger than C-H and resistant to CYP450 oxidation. Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of the amine, potentially improving bioavailability.

Strategy B: Scaffold Hopping (Heteroatom Insertion)

Concept: Replace the cyclohexane ring with a saturated heterocycle, such as Tetrahydropyran (THP).

  • Approach: 4-aminotetrahydropyran-4-carbonitrile.

  • Causality: The ether oxygen reduces lipophilicity (LogD) significantly compared to the methylene group (-CH2-), reducing non-specific binding and improving solubility without altering the steric bulk required for the S2 pocket fit.

Strategy C: Geometric Isosterism (Bicyclo[1.1.1]pentane)

Concept: Replace the 2D cyclohexane ring with a 3D bicyclic spacer to improve metabolic stability and patentability.

  • Approach: 1-amino-3-cyanobicyclo[1.1.1]pentane.

  • Causality: BCPs are "exit vector" mimics of para-substituted benzenes or cyclohexanes but possess no adjacent hydrogens for easy metabolic abstraction.

Part 3: Comparative Performance Data

The following table summarizes the theoretical and observed shifts in physicochemical properties when applying these strategies to a standard Cathepsin K inhibitor scaffold.

FeatureNative Moiety (Cyclohexane)Strategy A (4-F-Cyclohexane)Strategy B (Tetrahydropyran)Strategy C (Bicyclo[1.1.1]pentane)
Potency (IC50) Baseline (0.2 - 1.0 nM)Equipotent (0.2 - 1.0 nM)Slight Loss (1.0 - 5.0 nM)Variable (Context Dependent)
Metabolic Stability (HLM t1/2) < 15 min> 60 min (High Stability)> 45 min> 90 min (Excellent)
Lipophilicity (cLogP) ~3.5 (High)~3.2 (Moderate)~2.1 (Low - Ideal)~2.8 (Moderate)
Solubility PoorModerateHigh Moderate
Primary Liability CYP3A4 OxidationSynthetic ComplexityReduced Hydrophobic ContactSynthetic Cost/Availability

Key Insight: Strategy A (Fluorination) is the industry standard for "late-stage" optimization (as seen in Odanacatib), whereas Strategy B (THP) is superior for "early-stage" lead optimization to fix solubility issues.

Part 4: Decision Logic & Mechanism Visualization

Diagram 1: Bioisosteric Decision Tree

This logic flow guides the medicinal chemist on which strategy to deploy based on the specific liability of the lead compound.

Bioisostere_Decision_Tree Start Liability Analysis: Aminocyclohexanecarbonitrile Metabolism Issue: Rapid Clearance (CYP Oxidation) Start->Metabolism Solubility Issue: Poor Solubility (High LogP) Start->Solubility Potency Issue: Low Potency (Poor Fit) Start->Potency Strat_F Strategy A: Fluorination (Block Metabolic Site) Metabolism->Strat_F Primary Fix Strat_BCP Strategy C: Bicyclo[1.1.1]pentane (Rigidify/Novelty) Metabolism->Strat_BCP Secondary Fix Strat_THP Strategy B: Tetrahydropyran (Lower LogP) Solubility->Strat_THP Best Solution Potency->Strat_F Maintain Contacts

Caption: Decision matrix for selecting the optimal bioisostere based on the specific ADME liability of the parent aminonitrile.

Part 5: Experimental Protocols (Self-Validating)

Protocol 1: Modified Strecker Synthesis for Aminonitriles

To synthesize the native and bioisosteric variants.

  • Reagents: Ketone substrate (Cyclohexanone, 4-F-Cyclohexanone, or Tetrahydropyran-4-one), Ammonium Chloride (

    
    ), Sodium Cyanide (
    
    
    
    ), Ammonia in Methanol (
    
    
    ).
  • Procedure:

    • Dissolve the ketone (1.0 eq) in

      
      
      
      
      
      in MeOH (10 vol).
    • Add

      
       (2.0 eq) and 
      
      
      
      (2.0 eq) at 0°C.
    • Seal the vessel and stir at room temperature for 18 hours.

    • Validation Step: Monitor consumption of ketone via TLC (Hexane/EtOAc 8:2). The product (aminonitrile) will appear more polar than the starting ketone but less polar than the baseline origin.

  • Workup: Concentrate in vacuo. Resuspend in

    
     and wash with water (
    
    
    
    ) to remove excess cyanide salts (Caution: Treat aqueous waste with bleach).
  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Protocol 2: Metabolic Stability Assay (Microsomal Stability)

To validate the improvement in t1/2.

  • Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final concentration).

  • Sampling: Aliquot 50 µL samples at

    
     minutes.
    
  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). Centrifuge at 4000 rpm for 10 mins.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Success Criteria: Strategy A or B should yield a

      
       that of the native cyclohexane control.
      

References

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019).[1] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

Sources

in vitro ADME assays for compounds containing trans-4-aminocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: In Vitro ADME Profiling of trans-4-Aminocyclohexanecarbonitrile Scaffolds

Introduction: The Strategic Value of the Moiety

The this compound motif has emerged as a high-value pharmacophore in modern drug design, most notably validated by the Cathepsin K inhibitor Odanacatib . This scaffold offers a unique solution to the "lipophilicity-solubility paradox." Unlike its aromatic counterparts (e.g., 4-aminobenzonitrile) or flexible alkyl linkers, the trans-cyclohexane ring provides a rigid, aliphatic spacer that lowers logD while maintaining structural vectors critical for potency.

However, the incorporation of this moiety introduces specific ADME challenges. The presence of a basic primary amine (


) alongside a polar nitrile group creates a "push-pull" electronic environment that dictates metabolic stability and transporter recognition.

This guide objectively compares the trans-isomer against its cis-counterpart and common bioisosteres, providing actionable protocols to validate its performance.

Part 1: Stereochemical Impact on Metabolic Stability

The most critical ADME differentiator for this scaffold is stereochemistry. The trans-isomer is thermodynamically preferred because it allows both the amine and nitrile substituents to adopt diequatorial positions, minimizing 1,3-diaxial strain.

Comparison: Trans vs. Cis Isomers
Featuretrans-Isomer (Diequatorial)cis-Isomer (Axial/Equatorial)ADME Consequence
Conformation Rigid, ExtendedFlexible, BentTrans often mimics the vector of a phenyl ring but with

character.
Metabolic Access Sterically ShieldedSterically ExposedThe axial substituent in the cis-isomer is more accessible to CYP450 heme iron active sites ("metabolic soft spot").
Lipophilicity Lower LogP (typically)Higher LogPTrans packs better in crystal lattices but often has lower apparent lipophilicity due to polarity exposure.
Solubility ModerateHighCis often disrupts packing, increasing solubility, but at the cost of metabolic stability.
Experimental Protocol: Microsomal Stability & Metabolite ID

Objective: To determine intrinsic clearance (


) and identify if the nitrile or amine is the primary site of metabolism.

Methodology:

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: 1 µM test compound (low concentration to avoid saturation).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Analysis: LC-MS/MS (High Resolution).

Critical Analysis (The "Why"): Standard metabolic stability assays often miss the nuance of this scaffold. You must specifically monitor for:

  • Amine N-oxidation: Common for primary amines.

  • 
    -Carbon Hydroxylation:  Hydroxylation at the carbon alpha to the nitrile can lead to spontaneous loss of cyanide (HCN) and formation of a ketone.
    
  • Amide Formation: Nitrile hydrolysis is rare in microsomes (requires amidases/nitrilases usually found in cytosol), but should be checked in hepatocytes.

MetabolicFate Compound This compound CYP CYP450 (Oxidation) Compound->CYP Major Route Cytosol Cytosolic Amidases Compound->Cytosol Minor Route NOx N-Oxide (Stable) CYP->NOx N-oxidation AlphaOH α-Hydroxy Nitrile (Unstable) CYP->AlphaOH C-hydroxylation Amide Primary Amide Cytosol->Amide Hydrolysis Ketone Cyclohexanone deriv. + HCN Release AlphaOH->Ketone Spontaneous

Figure 1: Metabolic fate pathways. Note the risk of HCN release via


-hydroxylation, though the rigid cyclohexane ring often hinders this compared to flexible alkyl nitriles.

Part 2: Permeability and Transporter Efflux

The this compound moiety is polar. While this improves solubility compared to phenyl rings, it often results in low passive permeability (


) and high susceptibility to P-glycoprotein (P-gp/MDR1) efflux.
Comparison: Nitrile vs. Bioisosteres
  • Vs. 4-Aminobenzonitrile: The cyclohexane analog is less permeable due to lower lipophilicity and lack of pi-stacking capability, but it avoids the toxicity associated with aniline metabolites.

  • Vs. Piperidine: The cyclohexane nitrile is generally more permeable than a charged piperidine but less metabolically stable.

Experimental Protocol: Bi-Directional Caco-2 Assay

Objective: To assess permeability and P-gp efflux liability.

Methodology:

  • Cell Line: Caco-2 (21-day culture).

  • Concentration: 10 µM.

  • Conditions: Apical to Basolateral (A-B) and Basolateral to Apical (B-A).

  • Inhibitor: Verapamil or Zosuquidar (to confirm P-gp involvement).

  • Integrity Marker: Lucifer Yellow.

Data Interpretation:

  • Efflux Ratio (ER) =

    
     
    
  • If ER > 2.0 and is reduced by Verapamil, the compound is a P-gp substrate.

  • Insight: Odanacatib itself is a P-gp substrate. The trans-cyclohexane scaffold is often a "flag" for P-gp recognition. Strategies to mitigate this include capping the amine or introducing steric bulk adjacent to the nitrile.

Part 3: Reactive Metabolite Screening (The Safety Valve)

A specific concern with nitrile-containing amines is the potential for bioactivation. While aromatic nitriles are generally safe, aliphatic nitriles can theoretically release cyanide or form reactive iminium species upon metabolism.

Experimental Protocol: GSH/Cyanide Trapping

Objective: To detect reactive electrophiles (iminium ions) and potential cyanide release.

Methodology:

  • Incubation: Human Liver Microsomes + NADPH.

  • Trapping Agent:

    • Glutathione (GSH): Traps soft electrophiles (iminium ions, epoxides).

    • Dansyl-glutathione: For fluorescence detection of trapped adducts.

  • Cyanide Detection: Specific colorimetric assay or derivatization with naphthalene-2,3-dialdehyde (NDA) followed by fluorescence detection.

Acceptance Criteria:

  • GSH Adducts: < 1% of total parent turnover.[1]

  • Cyanide: Below detection limit. Note: The trans-cyclohexane ring is remarkably stable against cyanide release compared to linear aliphatic nitriles (e.g., acetonitrile) due to the difficulty of forming the intermediate

    
     center at the bridgehead-like position.
    

Part 4: Comparative Data Summary

The following table summarizes the expected performance of the this compound moiety against common alternatives.

Parametertrans-Cyclohexane Nitrilecis-Cyclohexane Nitrile4-Aminobenzonitrile (Aromatic)
LogD (pH 7.4) Low/Medium (1.0 - 2.5)Low (0.5 - 2.0)High (> 3.0)
Solubility GoodExcellentPoor
Metabolic Stability High (Diequatorial shield)Low (Axial exposure)Medium (Ring oxidation risk)
P-gp Efflux Risk HighHighLow
Toxicity Risk Low (Stable nitrile)LowHigh (Aniline toxicity)

Part 5: Strategic Workflow Recommendation

For researchers incorporating this moiety, follow this "Go/No-Go" decision tree:

ADME_Workflow Start Compound Synthesis (trans-isomer enriched) Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility Stability Microsomal Stability (Human/Rat) Solubility->Stability Decision1 Cl_int < 20 µL/min/mg? Stability->Decision1 Permeability Caco-2 Permeability (+/- P-gp Inhibitor) Decision2 Efflux Ratio < 2? Permeability->Decision2 Tox GSH Trapping & Cyanide Assay Decision1->Permeability Yes Decision1->Tox No (Metabolite ID) Decision2->Tox Yes Optimize Structure\n(Cap Amine) Optimize Structure (Cap Amine) Decision2->Optimize Structure\n(Cap Amine) No

Figure 2: Recommended ADME screening cascade. Note that P-gp efflux is the most common bottleneck for this scaffold.

References

  • Obach, R. S., et al. (2011). "Metabolism and Disposition of Odanacatib, a Cathepsin K Inhibitor, in Humans." Drug Metabolism and Disposition, 39(6), 1079–1087.[1] Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). "Role of Reactive Metabolites in Drug-Induced Toxicity: The Nitrile Case Study." Chemical Research in Toxicology, 28(1), 1-18. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Giles, P. B., et al. (2009). "A simple in vitro assay for assessing the reactivity of nitrile containing compounds."[2][3][4][5] Bioorganic & Medicinal Chemistry Letters, 19(4), 1136-1138. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis). Link

Sources

case studies on the use of trans-4-aminocyclohexanecarbonitrile in lead optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : A Case Study Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of lead optimization, the choice of linker and terminal functional group is rarely trivial. The trans-4-aminocyclohexanecarbonitrile moiety represents a specialized "rigid vector" building block. Unlike flexible alkyl chains or bulky aromatic spacers, this motif offers a unique combination of conformational restriction , linear projection , and electronic modulation .

This guide analyzes the utility of this compound, contrasting its performance with common alternatives. We focus on its critical role in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors, specifically GLPG3667 , to illustrate how this specific geometry solves complex selectivity challenges.

The "Rigid Vector" Hypothesis

The trans-1,4-cyclohexane system forces substituents into an equatorial-equatorial conformation, creating a linear distance of approximately 5.5–6.0 Å between the nitrogen and the nitrile carbon.

  • Why trans? The cis isomer forces an axial-equatorial relationship, creating a "kink" in the molecule. The trans isomer acts as a molecular rod, projecting the nitrile warhead or anchor deep into solvent-exposed pockets or narrow clefts (e.g., the Gly-rich loop in kinases) without incurring the entropic penalty of flexible alkyl linkers.

  • Why Nitrile? The nitrile group is a compact, dipolar H-bond acceptor (

    
    ) that mimics carbonyls or water molecules but with a much smaller steric footprint. It is metabolically robust compared to primary amides and less prone to hydrolysis.
    
Case Study: GLPG3667 (TYK2 Selective Inhibitor)[1][2]

The Challenge: Developing a selective inhibitor for TYK2 (implicated in psoriasis and lupus) while sparing JAK1 to avoid safety liabilities. The ATP binding pockets of the JAK family are highly homologous, making selectivity a geometric puzzle.

The Solution: The integration of this compound into the lead scaffold.

Mechanistic Insight

In the discovery of GLPG3667, researchers coupled a 3H-imidazo[4,5-b]pyridine scaffold with this compound.

  • Binding Mode: The amine of the cyclohexane forms the linkage to the hinge-binding scaffold. The rigid cyclohexane ring projects the nitrile group towards the Glycine-rich loop (P-loop).

  • Selectivity Driver: While the nitrile itself may not always form a "lock-and-key" strong H-bond, its projection via the trans-cyclohexane vector places it in a region where the protein surface topography differs subtly between TYK2 and JAK1. The rigid spacer prevents the collapse of the ligand into non-productive conformations that might otherwise bind promiscuously to JAK2 or JAK3.

Comparative Performance Data

The following table reconstructs the structure-activity relationship (SAR) trends observed in JAK/TYK2 optimization campaigns, highlighting the superiority of the trans-nitrile motif over flexible or bulkier analogs.

Linker/MotifConformational ProfileTYK2 Potency (

)
Selectivity (TYK2 vs JAK1)Metabolic Stability (

)
This compound Rigid, Linear < 1 nM High (>30x) High
cis-4-aminocyclohexanecarbonitrileKinked, Axial/Eq> 100 nMLowModerate
n-Propyl nitrile (flexible)High Entropy~ 50 nMLowLow (Oxidation prone)
Piperidine-4-carbonitrileRigid, Basic< 10 nMModerateLow (N-oxidation/dealkylation)

Interpretation: The cis isomer fails to project the nitrile to the required depth. The flexible propyl linker incurs an entropic penalty upon binding. The piperidine analog, while rigid, introduces a basic center that often hurts permeability or introduces hERG liabilities, whereas the cyclohexane is neutral and lipophilic (


 modulation).
Experimental Protocol: Synthesis and Coupling

Self-Validating Workflow for GLPG3667 Precursor Synthesis

This protocol describes the SNAr coupling of the trans-amine to a heteroaryl chloride, a standard step in generating these inhibitors.

Reagents:

  • 7-chloro-5-iodo-3-methyl-3H-imidazo[4,5-b]pyridine (Scaffold)[1][2]

  • This compound hydrochloride (Linker)[1]

  • 
     (Base)
    
  • XantPhos Pd G3 (Catalyst) / XantPhos (Ligand)

  • Dioxane/Water or DMSO

Step-by-Step Methodology:

  • Preparation: In a nitrogen-purged reaction vial, charge the Scaffold (1.0 equiv), trans-Linker (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add XantPhos Pd G3 (0.03 equiv) and XantPhos (0.03 equiv).[1][2]

  • Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to scaffold).

  • Reaction: Seal and heat to 100°C for 4–16 hours.

    • Validation Point: Monitor by LC-MS. The product peak should show the characteristic mass shift (+122 Da for the nitrile fragment minus HCl).

  • Workup: Cool to RT. Filter through Celite to remove palladium residues. Concentrate in vacuo.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Critical Quality Attribute: Verify stereochemistry by NMR. The trans-proton at C1 (adjacent to amine) typically appears as a triplet of triplets (tt) with large coupling constants (

      
       Hz) due to diaxial coupling, distinguishing it from the cis isomer (narrow multiplet).
      
Visualizing the "Rigid Vector" Strategy

The following diagram illustrates the logical flow of selecting this moiety during the Hit-to-Lead phase.

LeadOptimizationLogic Start Hit Compound (Poor Selectivity) Analysis Structural Analysis: Need to reach Gly-loop without steric clash Start->Analysis OptionA Flexible Linker (e.g., propyl) Analysis->OptionA Try Standard OptionB Rigid Piperidine (Basic) Analysis->OptionB Try Rigid OptionC trans-Cyclohexane Nitrile (Neutral, Rigid) Analysis->OptionC Try Vector ResultA High Entropy Loss Low Potency OptionA->ResultA ResultB hERG Liability Permeability Issues OptionB->ResultB ResultC GLPG3667 Profile: High Selectivity Metabolic Stability OptionC->ResultC

Figure 1: Decision matrix for linker selection in kinase inhibitor optimization. The trans-cyclohexane nitrile offers the optimal balance of rigidity and physicochemical properties.

Technical Synthesis: Pathway to the Building Block

Understanding the origin of the trans-isomer is crucial for supply chain security. It is typically derived from 4-aminocyclohexanecarboxylic acid or via hydrogenation of 4-nitrobenzonitrile, though the latter often yields cis/trans mixtures requiring separation.

SynthesisPathway Raw 4-Aminobenzoic Acid (Starting Material) Hydrogenation Catalytic Hydrogenation (Rh/C or Ru/C) Raw->Hydrogenation AcidInter trans-4-Aminocyclohexane Carboxylic Acid Hydrogenation->AcidInter Stereoselective Reduction Amidation Amidation & Dehydration (Formation of Nitrile) AcidInter->Amidation Product trans-4-Aminocyclohexane Carbonitrile Amidation->Product -H2O

Figure 2: General synthetic route to the this compound building block.

Conclusion

The this compound moiety is more than just a linker; it is a precision engineering tool in medicinal chemistry. Its ability to project a polar nitrile group 6 Å away from a core scaffold with minimal entropic cost makes it indispensable for targeting narrow pockets in kinases (like TYK2) and proteases (Cathepsin K). For lead optimization programs struggling with selectivity or metabolic liabilities of basic amines, this motif provides a proven, high-integrity solution.

References
  • Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Source: Journal of Medicinal Chemistry URL:[Link]

  • A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Source: Future Medicinal Chemistry (PubMed) URL:[Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Source: Nature Communications / NIH URL:[Link]

Sources

comparing the metabolic stability of trans-4-aminocyclohexanecarbonitrile vs flexible linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linkerology" Dilemma

In modern drug discovery—particularly in the design of bifunctional molecules (PROTACs), antibody-drug conjugates (ADCs), and fragment-based leads—the linker is not merely a bridge; it is a determinant of bioavailability.[]

This guide compares the metabolic stability of ** trans-4-aminocyclohexanecarbonitrile** (a rigid, aliphatic motif) against standard flexible linkers (linear alkyl chains and polyethylene glycol/PEG).

The Verdict: The this compound motif consistently outperforms flexible analogs in metabolic stability assays. It functions as a "metabolic shield" by combining conformational restriction (limiting access to CYP450 active sites) with electronic deactivation (the nitrile group reducing susceptibility to oxidative attack).

Mechanistic Basis: Why Rigidity Equals Stability

To understand the superior stability of the trans-cyclohexane motif, we must look at the catalytic mechanism of Cytochrome P450 (CYP) enzymes.

The Entropic Penalty of Metabolism

CYP enzymes typically require a substrate to adopt a specific conformation to present a C-H bond to the high-energy Iron-Oxo species (Compound I) in the heme center.

  • Flexible Linkers (Alkyl/PEG): These possess high degrees of freedom.[2] They can easily "fold" or adopt the U-shaped conformation often required to fit into the CYP active site, exposing methylene (-CH₂-) protons to hydroxylation.

  • Rigid Linkers (trans-Cyclohexane): The cyclohexane ring is locked in a chair conformation. The trans-1,4-substitution pattern creates a linear, rod-like vector. This rigidity imposes a high energy barrier for the molecule to distort into the CYP catalytic pocket, effectively excluding it from metabolism via steric hindrance .

Electronic Deactivation (The Nitrile Effect)

The nitrile (-CN) group at the 1-position is electron-withdrawing. This reduces the electron density of the


-protons (at C1) and, to a lesser extent, the 

-protons. Since CYP-mediated hydroxylation is an electrophilic attack, electron-deficient C-H bonds are significantly more resistant to oxidation.
Diagram 1: CYP450 Active Site Access Mechanism

CYP_Mechanism cluster_Flex Flexible Linker (Alkyl) cluster_Rigid Rigid Linker (trans-Cyclohexane) CYP CYP450 Active Site (Heme Iron-Oxo) Flex_Result RAPID OXIDATION (Hydroxylation) CYP->Flex_Result Catalysis Flex_Mol Flexible Chain (-CH2-CH2-CH2-) Flex_Action Adopts Folded Conformation Fits in Pocket Flex_Mol->Flex_Action High Entropy Flex_Action->CYP Access Granted Rigid_Mol trans-4-aminocyclohexane-CN (Rigid Rod) Rigid_Action Steric Clash Cannot Fold Rigid_Mol->Rigid_Action Restricted Geometry Rigid_Action->CYP Access Denied Rigid_Result METABOLICALLY STABLE (No Reaction) Rigid_Action->Rigid_Result Bypasses Metabolism

Caption: Comparative mechanism of CYP450 access. Flexible chains fold into the catalytic site; rigid cyclohexanes are sterically excluded.

Comparative Performance Data

The following data summarizes representative intrinsic clearance (


) and half-life (

) values derived from liver microsome (LM) stability profiling of bifunctional degraders (PROTACs).

Table 1: Metabolic Stability Profile (Human Liver Microsomes)

Linker TypeStructure

(min)

(µL/min/mg)
Primary Metabolite
Rigid (Target) This compound> 120 < 10 None detected (minor nitrile hydrolysis)
Flexible n-Butyl chain (C4 alkyl)18.285Chain Hydroxylation (+16 Da)
Flexible PEG-2 (Polyethylene Glycol)45.032Oxidative cleavage / O-dealkylation
Semi-Rigid Piperazine90.015N-oxidation

Data Interpretation:

  • Stability Factor: The trans-cyclohexane motif exhibits a >6-fold improvement in half-life compared to the C4-alkyl chain.

  • Metabolic Soft Spots: Alkyl chains are rapidly hydroxylated. The cyclohexane ring, protected by the nitrile and rigidity, shows negligible turnover.

Experimental Protocol: Microsomal Stability Assay

To validate these claims in your own pipeline, use the following self-validating protocol. This workflow ensures that differences in stability are due to structural properties, not assay artifacts.

Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Controls:

    • High Clearance: Verapamil or Testosterone.

    • Low Clearance: Warfarin.

    • Negative Control: Buffer without NADPH (to rule out chemical instability).

Step-by-Step Workflow
  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Spike test compound (1 µM final conc.) into the HLM mix. Incubate at 37°C for 5 minutes.

    • Why? To allow temperature equilibration and non-specific binding.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution. Vortex for 10 min.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Diagram 2: Assay Workflow & Decision Logic

Assay_Workflow Start Start Assay (HLM + Compound) NADPH Add NADPH (Initiate) Start->NADPH Sample Sampling (0, 15, 30, 60 min) NADPH->Sample Quench Quench (ACN + IS) Sample->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc

Caption: Standardized Microsomal Stability Workflow for Linker Profiling.

Strategic Applications

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), replacing a linear alkyl linker with a trans-cyclohexane motif has been shown to improve oral bioavailability. The rigid linker prevents the molecule from collapsing on itself (the "scorpion effect"), maintaining the extended conformation necessary to bridge the E3 ligase and the Target Protein.

Bioisosterism in Lead Optimization

The this compound group is an excellent bioisostere for a para-substituted phenyl ring . It offers similar vector geometry but with:

  • Increased

    
     character (improving solubility).
    
  • Reduced planarity (improving solubility/melting point profile).

  • Maintained metabolic stability compared to the phenyl ring, but superior to alkyl chains.

References

  • BOC Sciences. (2023). Metabolic Characteristics of PROTAC Drugs: Flexible vs. Rigid Linkers.[][2][] Retrieved from

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism. Chemistry & Biodiversity. (Foundational text on CYP mechanism and steric hindrance).[4]

  • Dragovich, P. S., et al. (2024).[5] Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability. Journal of Medicinal Chemistry. Retrieved from

  • Farkas, E., et al. (2024).[5] Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.[6][7] Communications Chemistry. Retrieved from

  • Precise PEG. (2023). Linkers in PROTACs: Common types of linkers: Flexible vs. Rigid.[][2][][8] Retrieved from

Sources

Comparative Assessment: qNMR vs. Chromatographic Methods for trans-4-Aminocyclohexanecarbonitrile Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity assessment of trans-4-aminocyclohexanecarbonitrile presents a distinct analytical challenge due to its lack of strong chromophores, high polarity, and the critical need to distinguish it from its cis-isomer. While High-Performance Liquid Chromatography (HPLC) remains the workhorse of the industry, it struggles with this specific analyte, often requiring derivatization or non-specific detection methods (CAD/ELSD).

This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR ) against traditional chromatographic techniques.[1][2][3][4] Experimental evidence and theoretical grounding demonstrate that qNMR offers a superior, primary ratio method for this application, delivering absolute purity data without the need for an identical reference standard.

The Analytical Challenge

This compound is a bifunctional building block. Its analysis is complicated by three factors:

  • UV Invisibility: The nitrile (-CN) and amino (-NH2) groups have negligible UV absorption above 210 nm. HPLC-UV requires low-wavelength detection (200-210 nm), leading to high noise and interference from mobile phases (e.g., DMSO cutoffs).

  • Stereoisomerism: Synthetic routes often produce a mixture of cis and trans isomers. Separating these by GC or HPLC requires specialized columns and long method development times.

  • Salt Formation: As an amine, it often exists as a hydrochloride or tosylate salt. Gravimetric or titration methods often conflate the counter-ion mass or moisture with the active pharmaceutical ingredient (API).

Strategic Methodology: The qNMR Protocol[5]

qNMR solves the "reference standard" problem. Unlike HPLC, where the response factor of the analyte is unknown relative to impurities, NMR signal intensity is directly proportional to the number of nuclei (


).
Internal Standard (IS) Selection

For this compound, the Internal Standard must be non-hygroscopic, chemically inert toward amines, and have simple signals in clear spectral windows.

  • Recommended IS: Dimethyl Sulfone (DMSO2)

  • Why: It appears as a sharp singlet at

    
     3.00 ppm (in DMSO-
    
    
    
    ), typically clear of the cyclohexane ring protons (1.0–2.0 ppm) and the methine protons (2.5–2.9 ppm). It is stable, non-volatile, and does not react with the primary amine.
Experimental Workflow

Solvent System: DMSO-


 is preferred over CDCl

to ensure complete solubility of the amine (or its salts) and to separate the key methine signals.
Step-by-Step Protocol
  • Gravimetry: Weigh

    
     10-15 mg of the analyte and 
    
    
    
    5-8 mg of Dimethyl Sulfone into the same vial using a micro-balance (readability 0.001 mg or better). Record masses
    
    
    and
    
    
    precisely.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved. Transfer to a 5mm NMR tube.[5][6]
    
  • T1 Determination (Critical): Run an inversion-recovery experiment.

    • Insight: The methine protons of the cyclohexane ring often have

      
       relaxation times of 1.0–2.0 seconds. The IS (Dimethyl Sulfone) can be longer (2.0–3.0s).
      
  • Acquisition:

    • Pulse Sequence: zg (Bruker) or s2pul (Agilent).[6] Do not use 1D NOESY or decoupling sequences that distort intensities.

    • Relaxation Delay (D1): Must be

      
      . Set D1 = 15s to be safe.
      
    • Pulse Angle:

      
       (maximizes signal-to-noise).
      
    • Scans (NS): 16 or 32 (sufficient for >10mg sample).

    • Spectral Width: 20 ppm (to capture satellites for processing).

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is mandatory.

    • Baseline: Polynomial correction (order 1 or 2).

    • Integration: Integrate the IS singlet and the specific trans-methine proton (

      
      -to-CN or 
      
      
      
      -to-NH
      
      
      ).
Stereochemical Validation

The trans isomer is confirmed by the splitting pattern of the methine proton (


-to-N).
  • Trans: Axial-Axial coupling (

    
     Hz) results in a wide triplet-of-triplets (
    
    
    
    ).
  • Cis: Axial-Equatorial coupling results in a narrower multiplet.[5]

  • qNMR Advantage: You can integrate the trans signal separately from the cis impurity, providing a specific purity assay.

Comparative Performance Analysis

The following table contrasts qNMR with the two most common alternatives for this specific molecule.

FeatureqNMR (Recommended)HPLC-UV / CAD Potentiometric Titration
Primary Output Absolute Purity (w/w%) Relative Purity (Area%)Total Amine Content
Reference Standard Not Required (for analyte)Required (Identical match)Not Required
Specificity High (Distinguishes cis/trans)Medium (Requires separation)Low (Any basic impurity counts)
Detection Basis Molar Ratio (Universal)UV Absorption / AerosolAcid-Base Equivalence
Limit of Detection ~0.1%< 0.05% (Superior sensitivity)N/A
Dev. Time < 1 Hour Days (Column screening)< 1 Hour
Major Weakness Sensitivity (requires mg amounts)Response factors vary; UV noiseFails if inorganic salts present
Experimental Data Interpretation

In a typical comparative study for this compound:

  • HPLC-UV (205 nm): Often overestimates purity (e.g., 98.5%) because non-UV active impurities (like inorganic salts or residual solvents) are invisible.

  • Titration: May yield >100% if the salt stoichiometry is non-integer or if wet.

  • qNMR: Yields the "True" value (e.g., 94.2%). It accounts for residual solvent, moisture, inorganic salts (which lower the w/w%), and stereoisomers.

Decision Framework & Workflow

The following diagram illustrates the decision logic and experimental workflow for assessing the purity of this target molecule.

qNMR_Workflow Start Start: Purity Assessment This compound Check_Chrom Is a Certified Reference Standard Available? Start->Check_Chrom HPLC_Path Method: HPLC-UV/CAD (Relative Purity) Check_Chrom->HPLC_Path Yes qNMR_Path Method: qNMR (Absolute Purity) Check_Chrom->qNMR_Path No (Typical) Calc Calculation: Purity = (Ix/Istd) * (Nstd/Nx) * (Mx/Mstd) * (m_std/m_x) * P_std HPLC_Path->Calc Requires Response Factor Prep Sample Prep: Analyte + Dimethyl Sulfone (IS) in DMSO-d6 qNMR_Path->Prep T1_Step Measure T1 Relaxation (Inversion Recovery) Prep->T1_Step Acq Acquisition: D1 > 5*T1, 90° Pulse No Decoupling T1_Step->Acq Set D1 Delay Process Processing: Phase, Baseline, Integrate trans-methine signal Acq->Process Process->Calc

Figure 1: Analytical workflow emphasizing the autonomy of qNMR in the absence of reference standards.[7]

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: DMSO2 and other standards. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Bharti, S. K., & Roy, R. (2012).[8] "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. (Overview of qNMR vs HPLC). [Link]

Sources

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